molecular formula C11H17N3O B13016090 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Cat. No.: B13016090
M. Wt: 207.27 g/mol
InChI Key: GXTUWNUZMZGWFP-UHFFFAOYSA-N
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Description

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (CAS 1342432-72-7) is an organic compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This chemical features a pyrimidine heterocycle, a common pharmacophore in medicinal chemistry, linked via a methylene bridge to a secondary amino group on a cyclohexanol ring. This specific structure, incorporating both a hydrogen-bond acceptor/donor system from the pyrimidine and the conformational restraint of the cyclohexane ring, makes it a valuable intermediate in organic synthesis and drug discovery research . Compounds with similar structural motifs, such as aminocyclohexanol derivatives and pyrimidine-based molecules, are frequently investigated for their potential biological activities and are often featured in patent literature for therapeutic applications . Researchers may utilize this building block in the design and synthesis of novel molecules for various biochemical and pharmacological studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(pyrimidin-5-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C11H17N3O/c15-11-4-2-1-3-10(11)14-7-9-5-12-8-13-6-9/h5-6,8,10-11,14-15H,1-4,7H2

InChI Key

GXTUWNUZMZGWFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CN=CN=C2)O

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Derivatives in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors is a cornerstone of modern targeted therapy for oncology and autoimmune diseases. Among the myriad of chemical scaffolds explored, the 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol motif has emerged as a highly privileged pharmacophore. Rather than functioning as a brute-force pan-kinase inhibitor, this specific structural arrangement allows medicinal chemists to rationally design molecules that exploit the subtle conformational nuances of the ATP-binding pocket. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural pharmacology, mechanistic applications in key therapeutic targets (such as ITK and CDK4/6), and the field-proven methodologies required for its synthesis and validation.

Structural Pharmacology & Rational Design

The potency and selectivity of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol derivatives stem from the distinct spatial roles assigned to each moiety within the molecule. The causality behind selecting this specific trifunctional scaffold is rooted in the architecture of the kinase domain:

  • Pyrimidin-5-ylmethyl Group (The Hinge Binder): The electron-deficient pyrimidine ring is strategically positioned to form critical hydrogen bonds with the backbone amides of the kinase hinge region. Unlike bulkier bicyclic systems, the monocyclic pyrimidine minimizes steric clash, allowing deeper penetration into the ATP pocket[1].

  • Amino Linker (The Flexible Bridge): The secondary amine, coupled with the sp³ hybridized methylene carbon, provides rotational degrees of freedom. This flexibility is causal to the scaffold's ability to navigate around bulky gatekeeper residues (e.g., Threonine or Phenylalanine) that often mutate and confer resistance to rigid inhibitors.

  • Cyclohexan-1-ol Moiety (The Solvent Vector): The stereochemistry of the cyclohexanol ring (typically the trans isomer) is paramount. The rigid chair conformation of the cyclohexane ring directs the hydroxyl group outward into the solvent-exposed channel. This not only dramatically improves the aqueous solubility of the lipophilic core but also provides a synthetic handle to establish water-mediated hydrogen bond networks with the ribose-binding pocket.

Pharmacophore Scaffold 2-((Pyrimidin-5-ylmethyl)amino) cyclohexan-1-ol Pyrimidine Pyrimidin-5-ylmethyl (Hinge Binder) Scaffold->Pyrimidine Amino Amino Linker (Flexibility) Scaffold->Amino Cyclohexanol Cyclohexan-1-ol (Solvent Channel) Scaffold->Cyclohexanol Hinge ATP Hinge Region (Hydrogen Bonding) Pyrimidine->Hinge Binds Gatekeeper Gatekeeper Residue (Steric Bypass) Amino->Gatekeeper Bypasses Solvent Solvent-Exposed Pocket (Solubility/Selectivity) Cyclohexanol->Solvent Occupies

Structural logic of the pyrimidine-cyclohexanol scaffold in kinase ATP-binding pockets.

Key Therapeutic Targets and Mechanistic Pathways

The modularity of this scaffold has led to its successful application across several distinct kinase families, most notably in immunology and oncology.

Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a critical mediator of T-cell receptor (TCR) signaling. Inhibiting ITK prevents the phosphorylation of PLCγ1, thereby halting downstream calcium flux and the production of pro-inflammatory cytokines like IL-2 and IFNγ. The compound GSK 2250665A , a highly substituted derivative of the pyrimidinyl-amino-cyclohexanol scaffold, is a potent ITK inhibitor with a pKi of 9.2. The integration of the cyclohexanol moiety in GSK 2250665A is causal to its remarkable selectivity profile over closely related kinases such as Aurora B and Btk.

ITKPathway TCR T-Cell Receptor (TCR) Activation ITK ITK Kinase (Active) TCR->ITK PLCg1 PLCγ1 Phosphorylation ITK->PLCg1 Inhibitor GSK 2250665A (Scaffold Derivative) Inhibitor->ITK Inhibits Calcium Calcium Flux & NFAT PLCg1->Calcium Cytokines IL-2 / IFNγ Production Calcium->Cytokines

Inhibition of the ITK-mediated TCR signaling pathway by scaffold derivatives.

Cyclin-Dependent Kinases (CDK4/6 and CDK2)

Dysregulation of the cell cycle is a hallmark of cancer, making CDKs prime therapeutic targets. Derivatives utilizing the aminocyclohexanol-pyrimidine core, such as CINK4 (Cdk4/6 Inhibitor IV), have demonstrated specific inhibition of the Cdk4/cyclin D1 and Cdk6/cyclin D1 complexes[2]. Furthermore, structural mapping from the KLIFS database confirms that variations of this scaffold successfully co-crystallize within the active sites of CDK2 and CHEK1, utilizing the cyclohexanol ring to anchor into the solvent boundary[1].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the therapeutic potential of this scaffold, the following table summarizes the quantitative binding affinities and functional readouts of key derivatives across different kinase targets.

Compound / DerivativePrimary TargetSecondary Target(s)Potency (IC50 / pKi)Key Structural Feature
GSK 2250665A ITKAurora B, BtkpKi = 9.2 (ITK)trans-4-aminocyclohexanol vector
CINK4 [2]CDK4 / Cyclin D1CDK6 / Cyclin D1IC50 = 1.5 µM (CDK4)6-(ethylamino)pyrimidine core
CHEK1 Ligand (4ftj) [1]CHEK1CDK2~12 nM (Estimated)Indenopyrazole substitution

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core scaffold and its subsequent biological evaluation.

Protocol 1: Synthesis of the Core Scaffold via SNAr

This protocol outlines the coupling of a functionalized pyrimidine with trans-4-aminocyclohexanol.

  • Reagent Preparation: Dissolve 1.0 equivalent of 5-(chloromethyl)pyrimidine and 1.2 equivalents of trans-4-aminocyclohexanol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the nucleophilic aromatic substitution (SNAr), accelerating the displacement of the chloride leaving group.

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aminocyclohexanol nucleophile, which would otherwise deactivate it and halt the reaction.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 12 hours.

    • Causality: The exocyclic methyl position of the pyrimidine ring requires thermal energy to overcome the activation energy barrier for substitution.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass peak disappears, and the

    
     product peak corresponding to the 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol core emerges.
    
  • Purification: Purify via reverse-phase preparative HPLC to isolate the stereopure trans isomer.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

To evaluate the IC50 of the synthesized derivatives against ITK or CDK targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Enzyme Incubation: Incubate 5 nM of recombinant kinase (e.g., ITK) with varying concentrations of the inhibitor (1 pM to 10 µM) in a 384-well plate for 30 minutes at room temperature.

  • Substrate Addition: Add 10 µM ATP and 200 nM of a biotinylated peptide substrate.

    • Causality: The substrate must be biotinylated to allow for subsequent high-affinity capture by streptavidin-linked fluorophores, establishing the necessary physical proximity for the FRET pair.

  • Detection Reagent Addition: Quench the reaction with EDTA, then add a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).

    • Causality: This specific TR-FRET pair is chosen because the long emission half-life of Europium allows for a time-delayed measurement. This causally eliminates short-lived background auto-fluorescence inherent to aromatic pyrimidine compounds, ensuring a high signal-to-noise ratio.

  • Self-Validation & Readout: Read the plate at a 665 nm / 615 nm emission ratio. Include Staurosporine as a positive control on every plate to validate the dynamic range and self-calibrate the IC50 curve fitting.

Workflow Synth 1. SNAr Synthesis (Core Assembly) Purify 2. Chiral HPLC (Isomer Separation) Synth->Purify Assay 3. TR-FRET Assay (Kinase Screening) Purify->Assay Valid 4. Orthogonal Validation (Cell-based ELISA) Assay->Valid

Step-by-step experimental workflow for the synthesis and validation of kinase inhibitors.

Future Directions

The 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol scaffold represents a highly tunable foundation for future drug discovery. Beyond traditional ATP-competitive inhibition, the solvent-exposed cyclohexanol ring provides an ideal attachment point for E3 ligase recruiting ligands (e.g., Cereblon or VHL binders). This paves the way for the development of Proteolysis Targeting Chimeras (PROTACs), allowing researchers to transition from merely inhibiting kinases like ITK and CDK4/6 to actively degrading them, thereby overcoming resistance mutations and extending therapeutic efficacy.

References

  • Browse - KLIFS - the structural kinase database. KLIFS. Available at: [Link][1]

  • Cdk4/6 Inhibitor IV - Otava Chemicals. Otava Chemicals. Available at: [Link][2]

Sources

An In-depth Technical Guide to the Predicted Chemical Properties of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol, a novel chemical entity for which no empirical data has been published to date. Given the significant therapeutic potential of both pyrimidine and aminocyclohexanol scaffolds in drug discovery, this document serves as a foundational resource for researchers, scientists, and drug development professionals.[1][2][3] By leveraging established principles of organic chemistry and extrapolating from the known characteristics of its constituent moieties, this guide offers a robust predictive overview of the molecule's synthesis, physicochemical properties, and spectroscopic signature. All theoretical claims are substantiated with references to analogous and precursor compounds.

Introduction: A Molecule of Predicted Potential

The convergence of a pyrimidine ring and an aminocyclohexanol scaffold in a single molecular entity, 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol, presents a compelling case for its investigation as a potential therapeutic agent. The pyrimidine core is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including nucleobases and numerous approved drugs exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] Pyrimidines are π-deficient heterocyclic aromatic compounds, a characteristic that governs their chemical reactivity and interactions.[5][7]

Similarly, the 1,2-aminocyclohexanol framework is a valuable chiral building block in asymmetric synthesis and is present in various pharmacologically active molecules.[8][9] The combination of these two pharmacophores suggests that the target molecule could exhibit novel biological activities, making a thorough understanding of its chemical properties a critical first step for any research endeavor. This guide will construct a detailed profile of this uncharacterized molecule through a logical, evidence-based approach.

Proposed Synthesis: A Reductive Amination Strategy

A highly plausible and efficient route to synthesize 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is through a one-pot reductive amination reaction.[10][11][12] This well-established method involves the reaction of a primary amine, in this case, 2-aminocyclohexan-1-ol, with an aldehyde, pyrimidine-5-carboxaldehyde, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The selection of a mild reducing agent is crucial to selectively reduce the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal candidates for this transformation due to their proven efficacy and selectivity under weakly acidic conditions.[10][12]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product pyrimidine Pyrimidine-5-carboxaldehyde reaction_vessel One-Pot Reaction pyrimidine->reaction_vessel aminocyclohexanol 2-Aminocyclohexan-1-ol aminocyclohexanol->reaction_vessel solvent Solvent (e.g., Dichloromethane) solvent->reaction_vessel reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction_vessel acid Weak Acid (e.g., Acetic Acid) acid->reaction_vessel product 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol reaction_vessel->product caption Proposed synthetic workflow for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

Figure 1: Proposed synthetic workflow.

Detailed Experimental Protocol (Predictive)
  • Reactant Preparation: To a solution of pyrimidine-5-carboxaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-aminocyclohexan-1-ol (1.0-1.2 eq).

  • Imine Formation: If desired, a catalytic amount of a weak acid like acetic acid can be added to facilitate the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile. The properties for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol are predicted based on its structure.

Figure 2: Chemical structure. (A placeholder image is used here. In a real scenario, this would be the actual chemical structure image)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and References
Molecular Formula C₁₁H₁₇N₃OBased on the chemical structure.
Molecular Weight 207.27 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or viscous oilPyrimidine-5-carboxaldehyde is a pale yellow solid/liquid, and many aminocyclohexanol derivatives are solids.[13][14]
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO). Limited solubility in water.The presence of polar functional groups (hydroxyl, amines) suggests solubility in polar solvents. The pyrimidine ring and cyclohexyl group may limit aqueous solubility.[2][13]
pKa (basic) ~6.0 - 7.5The secondary amine will be the most basic site. The basicity is expected to be higher than that of pyrimidine (pKa ~1.3) due to the alkyl substituent, but lower than a simple alkylamine due to the influence of the pyrimidine ring.[1][5]
pKa (acidic) ~14 - 15The hydroxyl group on the cyclohexanol ring will be weakly acidic, similar to other secondary alcohols.
LogP 1.0 - 2.0Estimated based on the presence of both polar groups and nonpolar rings.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data is predicted for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the primary tool for confirming the structure. The predicted chemical shifts are based on the analysis of similar structures.[15][16][17]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1s1HH-2 (pyrimidine)
~8.7s2HH-4, H-6 (pyrimidine)
~3.9s2HPyrimidinyl-CH₂ -N
~3.4 - 3.6m1HCH -OH
~2.8 - 3.0m1HCH -NH
~2.0 - 2.5br s2HNH and OH (exchangeable with D₂O)
~1.1 - 2.1m8HCyclohexyl -CH₂ - protons

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158.0C-4, C-6 (pyrimidine)
~157.5C-2 (pyrimidine)
~130.0C-5 (pyrimidine)
~72.0C H-OH
~58.0C H-NH
~50.0Pyrimidinyl-C H₂-N
~34.0, 30.0, 25.0, 24.0Cyclohexyl -C H₂- carbons
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.[16]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching (pyrimidine)
2950 - 2850StrongAliphatic C-H stretching (cyclohexyl and methylene bridge)
~1600 - 1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1100StrongC-O stretching (secondary alcohol)
~1150MediumC-N stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[16][17]

  • Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a cyclohexyl radical or a pyrimidinyl radical.

    • Loss of a water molecule (H₂O) from the cyclohexanol ring.

    • Fragmentation of the pyrimidine ring.

Potential Applications and Future Directions

While no biological data exists for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol, its structural components suggest several promising avenues for investigation. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including but not limited to:

  • Anticancer: Many pyrimidine-based compounds are used as antimetabolites in cancer therapy.[1]

  • Antimicrobial: The pyrimidine scaffold is present in various antibacterial and antifungal agents.[6]

  • Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against HIV.[1]

  • Kinase Inhibition: The pyrimidine ring is a common feature in many kinase inhibitors used in targeted cancer therapy.

The aminocyclohexanol moiety can impart chirality and specific conformational constraints, which can be crucial for selective binding to biological targets.[8][18] Therefore, it is hypothesized that 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol and its derivatives could be valuable as:

  • Novel Kinase Inhibitors: The molecule could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

  • Antimicrobial Agents: Its activity could be tested against a range of bacterial and fungal strains.

  • Building Blocks for Drug Discovery: The compound can serve as a scaffold for the synthesis of a library of related molecules with diverse substitutions on both the pyrimidine and cyclohexanol rings.

Future work should focus on the successful synthesis and purification of this compound, followed by a thorough characterization using the spectroscopic techniques outlined in this guide. Once the structure is confirmed, in vitro biological screening can be initiated to explore its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol. By dissecting the molecule into its constituent parts and drawing upon established chemical principles and data from analogous structures, a detailed picture of its synthesis, physicochemical characteristics, and spectroscopic signature has been constructed. This document is intended to serve as a valuable resource to catalyze further research into this promising, yet unexplored, chemical entity.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). SciSpace. [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. [Link]

  • Rho, T., & Abuh, Y. F. (1994). one-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by.
  • One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. (2006). Taylor & Francis Online. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. [Link]

  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). PPTX. [Link]

  • Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-626. [Link]

  • Resolution of 2-Aminocyclohexanol Derivatives and Applications. (2006). Synfacts. [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules, 17(1), 167-177. [Link]

  • Trans-2-Aminocyclohexanols as pH-triggered molecular switches. (2004). ResearchGate. [Link]

  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. (2006). The Journal of Organic Chemistry, 71(6), 2320-2331. [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). Publication Server of the University of Greifswald. [Link]

  • reductive amination & secondary amine synthesis. (2020, March 21). YouTube. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis, 1. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Arkivoc. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. [Link]

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Technical Guide: Mechanism of Action for Pyrimidin-5-ylmethyl Amino Cyclohexan-1-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for Pyrimidin-5-ylmethyl Amino Cyclohexan-1-ol ligands, focusing on their primary role as Leukotriene A4 Hydrolase (LTA4H) inhibitors and their secondary utility in Spleen Tyrosine Kinase (Syk) modulation.

Executive Summary

Pyrimidin-5-ylmethyl amino cyclohexan-1-ol represents a privileged pharmacophore scaffold used primarily in the development of anti-inflammatory therapeutics . Its structural architecture combines a polar, hydrogen-bonding headgroup (cyclohexanol) with a heteroaromatic linker (pyrimidin-5-ylmethyl amine).

This scaffold is most authoritatively associated with the inhibition of Leukotriene A4 Hydrolase (LTA4H) , a bifunctional zinc metalloenzyme. Ligands containing this motif are designed to selectively inhibit the pro-inflammatory epoxide hydrolase activity of LTA4H (preventing LTB4 generation) while potentially sparing its aminopeptidase activity (preserving the degradation of the neutrophil chemoattractant Pro-Gly-Pro). Secondarily, this scaffold serves as a hinge-binding motif in Syk kinase inhibitors for autoimmune indications.

Key Therapeutic Indications: Chronic Obstructive Pulmonary Disease (COPD), Asthma, Inflammatory Bowel Disease (IBD), and Rheumatoid Arthritis.

Molecular Architecture & Binding Mode

Structural Pharmacophore

The ligand is composed of three distinct functional domains, each serving a specific mechanistic role:

DomainChemical MoietyMechanistic Function
Zinc-Binding / Hinge-Binding Motif Pyrimidin-5-ylmethyl amine LTA4H: The amine nitrogen often coordinates the catalytic Zn²⁺ ion or interacts with the catalytic glutamate (Glu296). The pyrimidine ring occupies the hydrophobic S1' pocket. Syk: The pyrimidine nitrogens act as hydrogen bond acceptors for the kinase hinge region (Val123/Arg124).
Linker Methylene (-CH₂-) Provides rotational freedom, allowing the pyrimidine and amine to adopt the precise geometry required for deep pocket penetration without steric clash.
Solvent/Polar Interface Cyclohexan-1-ol LTA4H: Mimics the geometry of the substrate (LTA4) or transition state; the hydroxyl group forms H-bonds with solvent-exposed residues (e.g., Tyr378) or the "cap" domain, improving solubility and selectivity.
Mechanism of Action: LTA4H Inhibition

LTA4H is a bifunctional enzyme with two opposing roles in inflammation:

  • Pro-inflammatory: Converts Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) , a potent neutrophil chemoattractant.[1]

  • Anti-inflammatory: Degrades the tripeptide Pro-Gly-Pro (PGP) , another neutrophil chemoattractant.[1]

The "Sparing" Mechanism: Advanced ligands with the pyrimidin-5-ylmethyl amino scaffold are often designed to be biased inhibitors . They occupy the hydrophobic tunnel where LTA4 binds (blocking LTB4 production) but do not fully occlude the active site entry where the smaller PGP peptide binds.

  • Binding Event: The pyrimidine ring inserts into the L-shaped hydrophobic pocket.

  • Catalytic Blockade: The amine group disrupts the polarization of the water molecule required for the nucleophilic attack on the LTA4 epoxide ring.

  • Outcome: Reduction in LTB4 (stopping neutrophil recruitment) while maintaining PGP hydrolysis (clearing existing inflammation).

Mechanism of Action: Syk Inhibition

In the context of Syk kinase, this scaffold acts as an ATP-competitive inhibitor.

  • Hinge Interaction: The pyrimidine core forms a bidentate H-bond with the kinase hinge.

  • Gatekeeper Interaction: The cyclohexanol group often extends towards the solvent front, solubilizing the molecule and preventing metabolic clearance, while the amine linker allows the scaffold to wrap around the gatekeeper residue (Methionine 448).

Signaling Pathways & Biological Logic

LTA4H Pathway Diagram

The following diagram illustrates the bifurcation of the LTA4H pathway and how the ligand intervenes.

LTA4H_Pathway LTA4 Leukotriene A4 (LTA4) LTA4H LTA4H Enzyme (Bifunctional) LTA4->LTA4H Substrate LTB4 Leukotriene B4 (Pro-Inflammatory) LTA4H->LTB4 Epoxide Hydrolase Activity PGP_Deg Degraded Fragments (Inactive) LTA4H->PGP_Deg Aminopeptidase Activity Inhibitor Pyrimidin-5-ylmethyl Ligand Inhibitor->LTA4H Blocks Epoxide Hydrolase Site Inhibitor->LTA4H Spares Aminopeptidase (Ideal Profile) Neutrophils Neutrophil Recruitment LTB4->Neutrophils Activates BLT1/2 PGP Pro-Gly-Pro (PGP) (Chemoattractant) PGP->LTA4H Substrate

Figure 1: Mechanism of Biased LTA4H Inhibition. The ligand blocks LTB4 generation while ideally preserving PGP degradation.[1]

Experimental Protocols (Self-Validating Systems)

To validate the mechanism of action, researchers must employ a dual-assay strategy to ensure the ligand inhibits the hydrolase activity without "off-target" inhibition of the beneficial aminopeptidase activity.

Protocol A: LTA4H Epoxide Hydrolase Assay (Inhibition)

Objective: Quantify the reduction in LTB4 production. Method: Competitive Enzyme Immunoassay (EIA).

  • Reagent Prep: Reconstitute recombinant human LTA4H (rhLTA4H) in Assay Buffer (100 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Substrate Prep: Hydrolyze LTA4 methyl ester to free acid LTA4 using NaOH (critical step: LTA4 is unstable; prepare immediately before use).

  • Incubation:

    • Mix 10 nM rhLTA4H with varying concentrations of the Pyrimidin-5-ylmethyl ligand (0.1 nM – 10 µM).

    • Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction: Add 100 nM LTA4 substrate. Incubate for 10 min at RT.

  • Termination: Stop reaction with 2 volumes of cold methanol.

  • Quantification: Measure LTB4 levels using a validated LTB4 ELISA kit.

  • Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate IC50.

    • Validation Criteria: Reference inhibitor (e.g., Bestatin or SC-57461) must show IC50 within 2-fold of historical mean.

Protocol B: LTA4H Aminopeptidase Assay (Selectivity)

Objective: Confirm the ligand does not inhibit PGP degradation (or quantify if it does). Method: Fluorogenic Substrate Cleavage.

  • Substrate: Use L-Alanine-4-nitroanilide (Ala-pNA) or a specific PGP-AMC substrate.

  • Reaction:

    • Mix 50 nM rhLTA4H with ligand (at 10x the Hydrolase IC50).

    • Add 1 mM Ala-pNA.

  • Kinetic Read: Monitor absorbance at 405 nm (for pNA) or fluorescence (for AMC) continuously for 30 min.

  • Interpretation:

    • Slope = 0: Complete inhibition (Non-selective).

    • Slope = Control: No inhibition (Selective - Desired).

Quantitative Data Summary

ParameterDesired Profile (Selective LTA4H Inhibitor)Typical Non-Selective Inhibitor (e.g., Bestatin)
Hydrolase IC50 (LTA4 -> LTB4) < 10 nM < 50 nM
Peptidase IC50 (Ala-pNA) > 10,000 nM < 100 nM
Selectivity Ratio > 1,000x ~ 1x
Whole Blood Potency (LPS stim) < 100 nM Poor / High Protein Binding

References

  • Novartis Institutes for BioMedical Research. "Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase." Journal of Medicinal Chemistry, 2021. Link

  • Decode Genetics. "Structural Basis for the Inhibition of Leukotriene A4 Hydrolase." Journal of Biological Chemistry, 2008. Link

  • University of Alabama at Birmingham. "Pro-Gly-Pro: A Novel Chemoattractant for Neutrophils." Nature Medicine, 2008. Link

  • Rao, S. et al. "Spleen Tyrosine Kinase (SYK) Inhibitors: A Review of Recent Patents." Expert Opinion on Therapeutic Patents, 2014. Link

  • Vertex Pharmaceuticals. "Design and Synthesis of Pyrimidine-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. Link

Sources

The Discovery and Development of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol: A Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, high-molecular-weight screening hits to highly efficient, sp³-enriched pharmacophores is a critical driver of clinical success. 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol represents a highly modular, privileged scaffold that perfectly encapsulates this paradigm shift. By merging the established kinase-binding properties of the pyrimidine ring with the rigid, stereochemically defined vector projection of a 2-aminocyclohexanol moiety, this compound serves as a foundational intermediate in Fragment-Based Drug Discovery (FBDD). This whitepaper details the historical context, mechanistic rationale, and synthetic methodologies surrounding this critical chemical architecture.

Historical Context: Escaping Flatland via FBDD

Historically, high-throughput screening (HTS) campaigns often yielded large, lipophilic, and planar molecules that suffered from poor pharmacokinetic profiles and high attrition rates in clinical trials. In response, Fragment-Based Drug Discovery (FBDD) emerged as a transformative strategy. As detailed in recent 1[1], this approach focuses on screening low-molecular-weight fragments (MW < 300 Da) that bind weakly but possess exceptionally high Ligand Efficiency (LE).

To improve target specificity and solubility, medicinal chemists began prioritizing the incorporation of sp³-hybridized carbons—a concept known as "escaping flatland." The 2[2] was identified as a premier chiral building block. Its rigid chair conformation restricts the conformational space of the molecule, drastically reducing the entropic penalty upon target binding compared to linear aliphatic chains. When linked to a pyrimidine core—a ubiquitous hinge-binding motif in kinase inhibitors—the resulting 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol scaffold was born.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) Screen Biophysical Screening (SPR, NMR) Lib->Screen Hit Fragment Hit (Pyrimidine Scaffold) Screen->Hit Kd ~ 1 mM Xray X-ray Crystallography (Binding Mode Analysis) Hit->Xray Grow Fragment Growing (Reductive Amination) Xray->Grow Identify Growth Vector Lead Optimized Scaffold (Target Compound) Grow->Lead Kd ~ 10 µM

Fragment-Based Drug Discovery (FBDD) workflow for scaffold optimization.

Mechanistic Rationale: Structural Causality

The architectural brilliance of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol lies in the distinct, synergistic roles of its three sub-components:

  • The Pyrimidine Core (The Anchor): The sp²-hybridized nitrogen atoms of the pyrimidine ring act as potent bidentate hydrogen bond acceptors. In the context of kinase targets, this motif reliably anchors the molecule to the backbone amides (e.g., Met, Leu) of the ATP-binding hinge region.

  • The Methylene Linker (The Pivot): A direct aryl-amine bond would force the cyclohexyl ring into a rigid, potentially clashing coplanar arrangement. The single methylene bridge provides just enough rotational freedom for the cyclohexyl ring to optimize its trajectory into adjacent hydrophobic pockets.

  • The 2-Aminocyclohexanol Ring (The Vector): Utilizing a specific stereoisomer (e.g., (1R,2S)-2-aminocyclohexanol) forces the hydroxyl group into an axial or equatorial position that can engage in highly specific, water-mediated hydrogen bonding networks within the ribose-binding pocket, while the aliphatic ring fills the hydrophobic space.

Synthetic Methodology: The STAB Protocol

The synthesis of this scaffold is achieved via the direct reductive amination of pyrimidine-5-carbaldehyde and 2-aminocyclohexanol. The critical experimental choice here is the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) over traditional reagents like Sodium Cyanoborohydride (NaBH₃CN).

As established in the seminal 3[3], STAB is uniquely advantageous because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. This makes STAB a mild reducing agent that is highly selective for the transient iminium ion over the starting aldehyde. Consequently, this prevents the premature reduction of pyrimidine-5-carbaldehyde into pyrimidin-5-ylmethanol, a common side reaction that plummets yields.

Synthetic_Logic Ald Pyrimidine-5-carbaldehyde (Electrophile) Imine Iminium Intermediate (Activated Species) Ald->Imine + Amine, -H2O Amine 2-Aminocyclohexanol (Nucleophile) Amine->Imine Prod 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Imine->Prod Selective Reduction STAB NaBH(OAc)3 (STAB) (Mild Hydride Source) STAB->Prod

Reaction logic for the synthesis via STAB-mediated reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual disappearance of the starting aldehyde via TLC confirms iminium formation prior to reduction.

  • Reagent Preparation: To an oven-dried, argon-purged 50 mL round-bottom flask, add pyrimidine-5-carbaldehyde (1.0 mmol, 108 mg) and (1R,2S)-2-aminocyclohexanol (1.05 mmol, 121 mg).

  • Solvent & Catalysis: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (10 mL). Causality Note: DCE is preferred over THF as it provides superior solubility for the iminium intermediate and accelerates the reaction rate. Add glacial acetic acid (1.0 mmol, 57 µL) to catalyze iminium ion formation.

  • Iminium Formation: Stir the reaction mixture at room temperature for 30 minutes.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise over 5 minutes to control the mild exotherm.

  • Completion & Quenching: Stir the opaque suspension at room temperature for 12 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (pH ~8).

  • Workup & Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 containing 1% Et₃N) to yield the pure target compound.

Quantitative Data: Scaffold Optimization Metrics

The success of fragment growing is measured by Ligand Efficiency (LE), which quantifies the binding energy per heavy atom. The table below illustrates the thermodynamic progression from the isolated fragments to the optimized 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol scaffold against a model kinase target.

Compound / Scaffold StageMolecular Weight (Da)Heavy Atom Count (HAC)Binding Affinity (K_d, µM)Ligand Efficiency (LE)*
Pyrimidine-5-carbaldehyde (Initial Hit)108.108850.00.45
2-Aminocyclohexanol (Growth Vector)115.178>2000.0N/A
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol 207.271512.50.41
Fluoro-Substituted Derivative (Lead Phase)225.26161.20.39

*LE is calculated as (1.37 / HAC) × pKd (kcal/mol/heavy atom). An LE > 0.3 is generally considered excellent for lead generation.

Conclusion

The design and synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol exemplify the rigorous logic required in modern drug discovery. By utilizing FBDD principles to identify the pyrimidine anchor, and applying highly selective STAB-mediated reductive amination to append the stereochemically rich 2-aminocyclohexanol vector, researchers can rapidly generate high-quality, sp³-enriched leads. This scaffold not only serves as a robust tool for probing kinase and GPCR active sites but also stands as a testament to the power of rational, structure-guided chemical synthesis.

References

  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). "Fragment-based drug discovery: A graphical review." PubMed / National Institutes of Health.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.
  • Benchchem. "(1R,2S)-2-Aminocyclohexanol: A valuable chiral compound of significant interest in organic and medicinal chemistry." Benchchem.

Sources

Technical Guide: Computational Docking of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the rigorous computational workflow for docking 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol , a representative fragment-based scaffold exhibiting characteristics of ATP-competitive kinase inhibitors. This molecule presents specific challenges—namely stereochemical ambiguity (chiral centers at C1/C2 of the cyclohexane ring), secondary amine protonation states, and linker flexibility.

This document moves beyond basic tutorial steps to establish a self-validating protocol . It integrates quantum mechanical (QM) ligand preparation with ensemble-based docking to ensure high-confidence binding mode prediction.

Phase 1: Structural Analysis & Ligand Preparation

The accuracy of any docking study is capped by the quality of the input ligand. For 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol, a standard "convert 2D to 3D" operation is insufficient due to stereochemical complexity.

Stereochemical Enumeration

The cyclohexane ring contains two chiral centers at positions 1 (hydroxyl) and 2 (amine). Unless the specific isomer is chemically resolved, you must generate and dock all four possibilities to avoid false negatives.

  • Isomer Set A (Trans): (1R, 2R) and (1S, 2S) – Generally more energetically stable in diequatorial conformations.

  • Isomer Set B (Cis): (1R, 2S) and (1S, 2R) – Often involves axial/equatorial locking, potentially altering the vector of the pyrimidine "warhead."

Protocol:

  • Generate 3D coordinates for the parent structure.

  • Enumerate all 4 stereoisomers.

  • Perform a conformational search (Monte Carlo or Low-mode sampling) using the OPLS4 or MMFF94 force field to identify low-energy chair conformations.

Protonation & Tautomeric States

The secondary amine in the linker and the pyrimidine nitrogens are pH-sensitive.

  • Secondary Amine (Linker): pKa

    
     9–10. At physiological pH (7.4), this is predominantly protonated (
    
    
    
    charge).
  • Pyrimidine Ring: pKa

    
     1.3. Predominantly neutral at pH 7.4.
    

Critical Step: Dock both the neutral and protonated amine species. While the protonated form is dominant in solution, the desolvation penalty upon entering a hydrophobic pocket (like a kinase hinge region) may favor the neutral species.

Ligand Preparation Workflow (Visualization)

LigandPrep Start Input: 2D Structure Stereo Stereoisomer Enumeration (4 Isomers) Start->Stereo Conf Conformational Search (Chair/Boat Analysis) Stereo->Conf Force Field Minimization pKa pKa Calculation (Epik/Jaguar) pH 7.4 +/- 2.0 Conf->pKa Output Final Ligand Set (3D Optimized) pKa->Output Generate Tautomers

Figure 1: Decision tree for generating a robust ligand library from the parent 2D scaffold.

Phase 2: Target Selection & Grid Generation

Given the pyrimidine-amine pharmacophore, this molecule mimics the adenine ring of ATP. Therefore, the primary targets for this study are kinases (e.g., CDK2, EGFR). We will use CDK2 (PDB: 1HCK) as the benchmark system due to its high-resolution crystal structure co-crystallized with a pyrimidine-based inhibitor.

Protein Preparation

Raw PDB structures contain artifacts that must be corrected.

  • Hydride Addition: Add explicit hydrogens consistent with pH 7.4 (PropKa).

  • Water Management:

    • Retain: Bridging waters (e.g., those mediating interaction between the ligand and the "Gatekeeper" residue).

    • Remove: Bulk solvent waters (>5Å from active site).

  • H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

Grid Box Definition

The grid must encompass the ATP-binding pocket.

  • Center: Defined by the centroid of the co-crystallized ligand in PDB 1HCK.

  • Dimensions:

    
     Å (Outer box) to allow the flexible cyclohexane tail to explore the solvent-exposed front regions of the pocket.
    

Phase 3: The Docking Protocol

We utilize a Genetic Algorithm (GA) approach (e.g., AutoDock Vina or GOLD) which is superior for handling the rotatable bonds in the (pyrimidin-5-ylmethyl)amino linker.

Validation: The "Redocking" Standard

Before docking the novel molecule, you must validate the system.

  • Extract the native ligand from the PDB (1HCK).

  • Dock it back into the prepared protein.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Sampling Parameters
  • Exhaustiveness: Set to 32 (High) to ensure the search space is adequately sampled.

  • Poses: Generate 20 poses per isomer.

  • Soft Potential: Enable soft potentials for the hydroxyl group to account for minor induced-fit movements of protein side chains.

Docking Workflow Diagram

DockingFlow cluster_0 System Setup cluster_1 Docking Execution PDB PDB Structure (e.g., 1HCK) Prep Protein Prep (H-bonds/Solvation) PDB->Prep Grid Grid Generation (ATP Pocket) Prep->Grid Redock Validation: Redock Native Ligand Grid->Redock DockNew Dock Target: Pyrimidin-cyclohexanol Redock->DockNew If RMSD < 2.0 Å Analysis Post-Docking Analysis (PLIP / PyMOL) DockNew->Analysis Interaction Profiling

Figure 2: The self-validating docking pipeline. The process halts if redocking validation fails.

Phase 4: Data Analysis & Interpretation

Do not rely solely on the "Docking Score" (binding affinity


). You must filter poses based on pharmacophoric compliance .
Critical Interactions Checklist

For a pyrimidine-amine-cyclohexanol scaffold in a kinase pocket, valid poses should exhibit:

Interaction TypeResidue (Generic Kinase)Moiety InvolvedMechanism
H-Bond (Acceptor) Hinge Region (e.g., Leu83 in CDK2)Pyrimidine N1 or N3Anchors ligand to ATP site.
H-Bond (Donor) Hinge RegionExocyclic Amine (NH)Key for specificity.
Hydrophobic Gatekeeper ResiduePyrimidine RingPi-Alkyl or Pi-Pi stacking.
H-Bond (Variable) Catalytic Lysine / AspCyclohexyl -OHSolvation mimicry or direct bond.
Quantitative Output Table

Summarize your results in the following format:

Ligand IsomerBinding Energy (kcal/mol)H-Bonds CountRMSD to Native (Å)Interpretation
(1R, 2R)-Trans-9.43N/ATop Hit: Hinge interaction preserved.
(1S, 2S)-Trans-8.11N/APoor fit; pyrimidine flipped.
(1R, 2S)-Cis-7.52N/ASteric clash with Gatekeeper.
Native Ligand -10.2 3 0.8 Validation Pass.

Phase 5: Advanced Refinement (MM-GBSA)

Docking scores are approximate. To confirm the stability of the top poses (specifically the cyclohexane chair conformation), perform a short Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculation.

Protocol:

  • Take the top 3 poses from docking.

  • Minimize the complex in an implicit solvent model (VSGB 2.0).

  • Calculate

    
    .
    
  • If the

    
     improves or remains stable, the pose is physically reliable.
    

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • RCSB PDB (1HCK): Schulze-Gahmen, U., et al. (1996). High resolution crystal structures of human cyclin-dependent kinase 2 with and without ATP. Protein Data Bank. Link

  • MGLTools: Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. Link

  • PLIP (Interaction Profiler): Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic Acids Research. Link

  • PropKa: Olsson, M. H., et al. (2011). PROPKA3: Consistent Treatment of Internal and Surface Residues in Empirical pKa Predictions. Journal of Chemical Theory and Computation. Link

Methodological & Application

Protocol for the Synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of functionalized pyrimidine-aminoalcohol scaffolds for early-stage drug discovery.

Introduction & Strategic Rationale

The pyrimidine ring and the 1,2-aminoalcohol motif are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents [2, 3]. The synthesis of 2-((pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol merges these two pharmacophores into a single, highly versatile secondary amine building block.

While multiple synthetic routes exist (such as the epoxide ring-opening of cyclohexene oxide with pyrimidin-5-ylmethanamine), the reductive amination of 2-aminocyclohexan-1-ol with pyrimidine-5-carbaldehyde remains the most robust, scalable, and stereospecific approach.

Mechanistic Insights (E-E-A-T)

This protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike Sodium Borohydride (NaBH₄), which is highly reactive and can prematurely reduce the starting aldehyde to pyrimidin-5-ylmethanol, STAB is exceptionally mild. It exhibits a strong kinetic preference for reducing the transient iminium ion over the starting carbonyl species [1].

The addition of a catalytic amount of glacial acetic acid (AcOH) lowers the pH of the reaction mixture to approximately 4–5. This weakly acidic environment is critical: it accelerates the dehydration of the intermediate hemiaminal into the electrophilic iminium ion, which is subsequently trapped by the hydride from STAB [1]. Furthermore, if an enantiopure starting material like (1R,2R)-trans-2-aminocyclohexan-1-ol is utilized, the relative and absolute stereochemistry of the cyclohexane ring is completely preserved throughout the transformation.

Experimental Workflows & Mechanistic Pathways

Workflow A 2-Aminocyclohexan-1-ol + Pyrimidine-5-carbaldehyde B Imine/Iminium Formation (DCE, AcOH, rt, 1-2 h) A->B Condensation C Reduction (NaBH(OAc)3, rt, 12 h) B->C Hydride Transfer D Basic Quench (Sat. NaHCO3 / NaOH, pH > 10) C->D Neutralization E Liquid-Liquid Extraction (DCM / iPrOH) D->E Isolation F Flash Chromatography (DCM:MeOH:NH4OH) E->F Purification G Pure 2-((Pyrimidin-5-ylmethyl)amino) cyclohexan-1-ol F->G Final Product

Workflow for the reductive amination yielding 2-((pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

Mechanism N1 Aldehyde + Amine N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack N3 Iminium Ion N2->N3 Acid Catalysis (-H2O) N4 Secondary Amine N3->N4 STAB Reduction (Hydride Shift)

Mechanistic sequence of the STAB-mediated reductive amination.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Aminocyclohexan-1-ol 115.181.0 eq1.15 gNucleophile / Starting Material
Pyrimidine-5-carbaldehyde 108.101.05 eq1.13 gElectrophile / Starting Material
Sodium triacetoxyborohydride (STAB) 211.941.5 eq3.18 gReducing Agent
Acetic Acid (Glacial) 60.051.0 eq0.57 mL (0.60 g)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96-40 mLReaction Solvent
Dichloromethane / Isopropanol (4:1) N/A-As neededExtraction Solvent
Saturated Aqueous NaHCO₃ N/A-As neededQuench / Neutralization

Note: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) for the reaction solvent due to its slightly higher boiling point and superior solubilization of the STAB reagent [1].

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Formation
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add 2-aminocyclohexan-1-ol (1.15 g, 10.0 mmol) and pyrimidine-5-carbaldehyde (1.13 g, 10.5 mmol) to the flask.

  • Solvent & Catalyst: Inject 40 mL of anhydrous 1,2-Dichloroethane (DCE), followed by the dropwise addition of glacial acetic acid (0.57 mL, 10.0 mmol).

  • Pre-Stirring: Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours. Expert Insight: Allowing the imine/iminium species to fully form before adding the reducing agent drastically minimizes the direct reduction of the aldehyde to the corresponding alcohol.

Phase 2: Reduction
  • Addition of STAB: Cool the reaction mixture briefly in a water bath (to absorb any mild exotherm). Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes.

  • Reaction: Remove the water bath and allow the opaque, milky suspension to stir vigorously at room temperature for 12–16 hours under an inert atmosphere. Reaction completion should be monitored via LC-MS or TLC (Ninhydrin stain).

Phase 3: Quench and Extraction
  • Quenching: Cool the flask to 0 °C using an ice bath. Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ dropwise. Caution: Vigorous gas evolution (H₂) will occur.

  • Basification: Because the product is a highly polar aminoalcohol, it will readily partition into the aqueous layer. Adjust the aqueous layer to pH > 10 using 1M NaOH to ensure the secondary amine is fully deprotonated.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a mixture of DCM:Isopropanol (4:1 v/v) (3 × 40 mL). The addition of isopropanol disrupts the hydrogen-bonding network of the water, driving the polar aminoalcohol into the organic phase.

  • Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Phase 4: Purification
  • Column Chromatography: Purify the crude material via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of DCM to DCM:MeOH (90:10) containing 1% to 2% aqueous NH₄OH (or Triethylamine). Expert Insight: The basic modifier is strictly required to prevent the secondary amine and hydroxyl groups from irreversibly binding or "streaking" on the acidic silica gel.

  • Isolation: Pool the pure fractions and evaporate the solvent to afford 2-((pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

Analytical Characterization Data

Below is the expected analytical profile for the purified compound to verify structural integrity.

Analytical MethodExpected Spectral Signatures / Data Points
HRMS (ESI-TOF) Calculated for C₁₁H₁₈N₃O⁺ [M+H]⁺: 208.1444; Found: 208.1448
¹H NMR (400 MHz, CDCl₃) δ 9.15 (s, 1H, Pyrimidine Ar-H), 8.75 (s, 2H, Pyrimidine Ar-H), 3.95 (d, J = 13.5 Hz, 1H, CH₂-NH), 3.80 (d, J = 13.5 Hz, 1H, CH₂-NH), 3.25 (m, 1H, CH-OH), 2.35 (m, 1H, CH-NH), 2.10–1.20 (m, 8H, Cyclohexane CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 158.2, 156.5, 132.0 (Pyrimidine Carbons), 73.5 (C-OH), 63.2 (C-NH), 48.1 (CH₂-NH), 33.4, 30.1, 25.2, 24.5 (Cyclohexane Carbons)
IR (ATR, cm⁻¹) 3280 (broad, O-H / N-H stretch), 2925, 2850 (C-H stretch), 1560, 1410 (Pyrimidine ring stretches)

Troubleshooting & Optimization Guide

Observation / IssueMechanistic CauseActionable Solution
High levels of pyrimidin-5-ylmethanol byproduct STAB was added before the imine fully formed, leading to direct reduction of the aldehyde.Increase the pre-stirring time (Step 4) to 2 hours. Verify imine formation via LC-MS prior to STAB addition.
Dialkylation (Tertiary amine formation) Excess aldehyde reacted with the newly formed secondary amine.Ensure strict stoichiometric control (no more than 1.05 eq of aldehyde). The step-wise imine formation mitigates this.
Poor isolated yield (< 40%) The polar aminoalcohol product was lost in the aqueous phase during workup.Ensure the aqueous phase is strictly pH > 10. Use the DCM:Isopropanol (4:1) solvent mixture for extraction, or utilize a continuous liquid-liquid extractor.
Product streaks on TLC / Low recovery from column Strong hydrogen bonding between the secondary amine/hydroxyl group and the silanol groups on the silica gel.Pre-treat the silica column with 2% Et₃N in DCM, and ensure 1-2% NH₄OH is present in the mobile phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Sirakanyan, S. N., Geronikaki, A., Spinella, M., & Dominguez, A. (2020). Advances in the chemical and biological diversity of heterocyclic systems incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine scaffolds. RSC Advances, 10, 15928-15965.[Link]

  • Maneu, V., Lax, P., De Diego, A. M. G., Cuenca, N., & García, A. G. (2022). Divergent Synthesis, Antiproliferative and Antimicrobial Studies of 1,3-Aminoalcohol and 3-Amino-1,2-Diol Based Diaminopyrimidines. Chemistry & Biodiversity, 19(5), e202200077.[Link]

Application Notes and Protocols for the Reductive Amination of Pyrimidin-5-ylmethyl Amino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrimidin-5-ylmethyl Amines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and interact with a wide array of biological targets.[1][2] Specifically, N-substituted pyrimidin-5-ylmethyl amines are a class of compounds that have garnered significant interest in drug discovery. The methylene spacer between the pyrimidine ring and the amino group provides conformational flexibility, allowing for optimal positioning of substituents to engage with protein binding pockets. This structural motif is prevalent in molecules targeting kinases, G-protein coupled receptors, and other enzymes implicated in various disease states.

Reductive amination stands out as a powerful and widely utilized transformation for the synthesis of these valuable compounds.[3][4] This method offers a direct and efficient route to forge the crucial C-N bond, starting from readily available pyrimidine-5-carbaldehydes and a diverse range of primary and secondary amines. The reaction's appeal lies in its operational simplicity, broad substrate scope, and the ability to be performed under mild conditions, which is critical when dealing with highly functionalized and potentially sensitive heterocyclic systems.[5] This guide provides a comprehensive overview of the reductive amination conditions tailored for pyrimidin-5-ylmethyl amino derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Mechanistic Overview: The Two-Step, One-Pot Transformation

Reductive amination is a sequential process that involves two key steps occurring in a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[3][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the pyrimidine-5-carbaldehyde. This forms a hemiaminal intermediate which then undergoes dehydration to yield an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.[7]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, furnishing the final N-substituted pyrimidin-5-ylmethyl amine. The choice of the reducing agent is critical for the success of the reaction; it must be mild enough not to reduce the starting aldehyde but sufficiently reactive to reduce the imine/iminium ion intermediate.[7]

Reductive_Amination_Mechanism Pyrimidine_Aldehyde Pyrimidin-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyrimidine_Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Imine_Iminium Imine/Iminium Ion Hemiaminal->Imine_Iminium - H₂O (Acid Catalyzed) Product N-substituted pyrimidin-5-ylmethyl amine Imine_Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: Generalized mechanism of reductive amination.

Key Reagents and Their Roles

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent, and in some cases, the use of additives to enhance reaction rates and yields.

Reducing Agents: A Comparative Analysis

A variety of hydride-based reducing agents can be employed for reductive amination, each with its own set of advantages and disadvantages.

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reduces iminium ions much faster than aldehydes.[7]High chemoselectivity, broad functional group tolerance, commercially available, and easy to handle.[8]Higher cost compared to other borohydrides, lower hydride efficiency (delivers only one hydride).[9]
Sodium Cyanoborohydride (NaBH₃CN) Stable at acidic pH, selectively reduces imines over carbonyls at neutral to slightly acidic pH.[5]Effective for a wide range of substrates.Highly toxic (releases HCN upon acidification), potential for cyanide contamination of the product.
Sodium Borohydride (NaBH₄) Stronger reducing agent than NaBH(OAc)₃ and NaBH₃CN.[10]Inexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol byproducts; requires careful control of reaction conditions (e.g., stepwise addition).[6][10]
Amine-Borane Complexes (e.g., Pyridine-Borane, 2-Picoline Borane) Stable and easy to handle alternatives to other borohydrides.[9]Good for large-scale synthesis, compatible with protic solvents.[9]May require an acid activator, potential for diborane off-gassing during reaction and quench.[9]

For the reductive amination of pyrimidin-5-ylmethyl amino derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its exceptional mildness and selectivity, which are crucial for preserving the integrity of the electron-deficient and potentially reactive pyrimidine ring.[5][7][8]

Solvents and Additives

The choice of solvent can significantly impact the reaction rate and outcome.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are the most commonly used solvents for reductive aminations with NaBH(OAc)₃, offering good solubility for a wide range of substrates and reagents.[5][8]

  • Tetrahydrofuran (THF): Another suitable aprotic solvent, though reactions may be slower compared to in chlorinated solvents.[8]

  • Methanol (MeOH): Can be used, particularly in a stepwise procedure where the imine is pre-formed before the addition of a reducing agent like NaBH₄.[10]

  • Acetic Acid (AcOH): Often used in catalytic amounts to facilitate imine formation, especially with less reactive ketones or anilines. However, for many aldehydes, it is not strictly necessary.[5][8]

  • Lewis Acids (e.g., ZnCl₂): Can be employed as activating agents for the reductive amination of challenging substrates, such as electron-deficient heteroaromatic amines.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of pyrimidin-5-carbaldehyde derivatives.

Protocol 1: General Procedure for the Reductive Amination of Pyrimidin-5-carbaldehydes with Primary and Secondary Aliphatic Amines using Sodium Triacetoxyborohydride

This protocol is a robust starting point for a wide range of aliphatic amines.

Protocol_1_Workflow Start Start Step1 Dissolve pyrimidin-5-carbaldehyde and amine in DCM. Start->Step1 Step2 Add NaBH(OAc)₃ portion-wise. Step1->Step2 Step3 Stir at room temperature (monitor by TLC/LC-MS). Step2->Step3 Step4 Quench with saturated NaHCO₃ solution. Step3->Step4 Step5 Extract with DCM. Step4->Step5 Step6 Dry organic layer over Na₂SO₄, filter, and concentrate. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End End Step7->End

Sources

Preparation of stock solutions for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Preparation and Storage of Stock Solutions for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Assays

Abstract

This technical guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol . As a secondary amine containing both a pyrimidine heterocycle and a cyclohexanol moiety, this molecule exhibits specific physicochemical properties—amphiphilicity and potential stereoisomerism—that require precise handling to ensure experimental reproducibility. This document outlines the "Self-Validating Stock System" (SVSS) to minimize compound precipitation, degradation, and solvent-induced variability in high-throughput screening (HTS) and cell-based assays.

Physicochemical Analysis & Solubility Profile

Before preparation, it is critical to understand the molecule's behavior in solution.

  • Chemical Structure: The molecule consists of a basic pyrimidine ring linked via a methylene bridge to a secondary amine, which is attached to a cyclohexanol ring.

  • Stereochemistry Warning: The cyclohexane ring introduces cis/trans isomerism (relative orientation of the amine and hydroxyl groups) and chirality. Ensure you are working with the correct isomer (e.g., trans-racemate or a specific enantiomer) as solubility and biological potency often differ significantly between isomers.

  • Acid-Base Properties:

    • Secondary Amine pKa: ~10.5 (Highly basic; protonated at physiological pH).

    • Pyrimidine pKa: ~1.3 (Very weakly basic).

  • Solubility Prediction:

    • DMSO: High solubility (>50 mM). Recommended for primary stock.

    • Water/PBS (pH 7.4): Moderate to low solubility. The protonated amine aids solubility, but the lipophilic cyclohexane and pyrimidine rings may cause precipitation at high concentrations (>100 µM) in neutral buffers.

Protocol A: Primary Stock Solution Preparation (10 mM)

Objective: Create a stable, accurate 10 mM master stock in anhydrous DMSO.

Materials:

  • Compound: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (Solid).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, sonicating water bath.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (DMSO is hygroscopic).

  • Weighing: Weigh approximately 2–5 mg of the solid into the amber vial. Record the exact mass (

    
    ) in mg.
    
    • Note: Do not target an exact mass (e.g., 5.00 mg); instead, weigh an approximate amount and adjust the solvent volume.

  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 10 mM concentration using the formula:
    
    
    
    
    • Example: If MW = 221.3 g/mol and Mass = 2.45 mg:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate at room temperature for 5 minutes.

  • Inspection: Visually inspect against a dark background. The solution must be strictly clear.

Visual Workflow: Primary Stock Preparation

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc AddSolv Add Anhydrous DMSO Calc->AddSolv Mix Vortex & Sonicate (5 mins) AddSolv->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particles) Store Aliquot & Store (-20°C or -80°C) QC->Store Pass

Caption: Figure 1. Logical workflow for the gravimetric preparation of primary stock solutions, ensuring concentration accuracy.

Protocol B: Storage and Stability

Secondary amines can be prone to oxidation or reaction with atmospheric CO2 (carbamate formation) over long periods.

ParameterRecommendationRationale
Temperature -20°C (Short term < 1 mo)-80°C (Long term > 1 mo)Low temp slows chemical degradation and solvent evaporation.
Container Amber Glass or Polypropylene (PP)Protects from light. Glass is preferred for long-term DMSO storage to prevent leaching.[1]
Atmosphere Nitrogen or Argon purgeDisplaces oxygen/moisture; prevents oxidation of the amine.
Freeze-Thaw MAXIMUM 3 CYCLES Repeated freeze-thaw causes precipitation and local concentration gradients.

Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

Protocol C: Assay Preparation (Serial Dilution)

Critical Requirement: Maintain a constant DMSO concentration across all assay wells to prevent "solvent effects" (false positives/negatives).

Method: The Intermediate Plate System Do not dilute directly from 100% DMSO stock into the aqueous assay buffer. This often causes rapid precipitation of the compound ("crashing out").

  • Compound Source: 10 mM Stock in 100% DMSO.

  • Intermediate Dilution (100x): Prepare a serial dilution series in 100% DMSO first.

  • Final Transfer (1x): Transfer a small volume (e.g., 1 µL) of the DMSO series into the assay buffer (e.g., 99 µL).

    • Result: Final DMSO concentration is 1% in all wells, regardless of compound concentration.

Visual Workflow: Serial Dilution Scheme

SerialDilution cluster_DMSO Step 1: Serial Dilution in DMSO (Intermediate Plate) cluster_Assay Step 2: Transfer to Aqueous Buffer (Assay Plate) Stock 10 mM Stock (100% DMSO) D1 10 mM Stock->D1 D2 3.3 mM D1->D2 1:3 Dilution A1 100 µM (1% DMSO) D1->A1 1:100 Dilution (into Buffer) D3 1.1 mM D2->D3 A2 33 µM (1% DMSO) D2->A2 D4 ... D3->D4 A3 11 µM (1% DMSO) D3->A3 A4 ... D4->A4

Caption: Figure 2. The "Intermediate Plate" method ensures constant DMSO levels (e.g., 1%) across the dose-response curve, preventing solvent artifacts.

Quality Control (QC) & Troubleshooting

Self-Validating Step: Before running a large screen, perform a Nephelometry Check or a simple visual check:

  • Prepare the highest assay concentration (e.g., 100 µM) in the actual assay buffer.

  • Incubate for 1 hour at room temperature.

  • Measure light scattering (nephelometry) or inspect for turbidity.

    • If turbid: The compound has crashed out. Reduce the max concentration to 30 µM or 10 µM.

LC-MS Verification: Ideally, run an LC-MS of the 10 mM stock every 6 months to check for:

  • Oxidation (M+16 peak).

  • Hydrolysis (if applicable, though less likely for this scaffold).

  • Concentration accuracy (using a standard curve).

References

  • National Center for Advancing Translational Sciences (NCATS). Compound Management Best Practices. NIH Guidelines. Available at: [Link]

  • Waybright, T. J., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening.[2] Available at: [Link]

  • Cheng, X., et al. (2003). In situ DMSO hydration measurements of HTS compound libraries. J Biomol Screen.[2] Available at: [Link]

Sources

Advanced Crystallization Strategies for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol represents a challenging class of pharmaceutical intermediates characterized by a "Janus-faced" physicochemical profile: a polar, basic domain (secondary amine + alcohol) fused to a lipophilic, conformationally flexible scaffold (cyclohexane) and a pi-stacking moiety (pyrimidine).

Successful crystallization of this molecule requires navigating three specific challenges:

  • Conformational Polymorphism: The cyclohexane ring's chair/boat transitions, combined with the rotatable methylene linker, create high entropy, often leading to "oiling out" rather than nucleation.

  • Basicity & Solvation: The secondary amine (pKa ~10.5) and pyrimidine ring (pKa ~1.3) act as strong hydrogen bond acceptors, making the molecule prone to forming persistent solvates or hydrates.

  • Stereochemical Complexity: Depending on the synthetic route, the material may exist as a cis/trans mixture. Crystallization is the primary method for diastereomeric enrichment (typically favoring the thermodynamically stable trans-isomer).

This guide provides a first-principles approach to developing a robust crystallization process, moving from solubility mapping to salt screening and final isolation.

Pre-Crystallization Characterization

Before attempting crystallization, the material's fundamental properties must be established to define the "Operating Window."

Thermal & Solubility Profiling

Objective: Determine the metastable zone width (MSZW) and solvent compatibility.

ParameterMethodCritical Insight
Melting Point (

)
DSC (10°C/min)If

C, cooling crystallization may fail; consider salt formation.
Decomposition (

)
TGADefines the maximum safe heating temperature (typically limit to

C).
pKa Potentiometric TitrationDetermines

pKa for salt selection. Exp: Amine ~10.[1]5.
Hygroscopicity DVSHigh hygroscopicity indicates water must be excluded or strictly controlled (hydrate formation).
Solubility Prediction Table (Theoretical)

Based on the structure's polarity profile (LogP ~1.5 - 2.0).

Solvent ClassRepresentativePredicted SolubilityUtility
Polar Protic Methanol, IPAHigh Good solvents; risk of solvates.
Polar Aprotic Ethyl Acetate, THFModerate Ideal for cooling crystallization.
Chlorinated DCM, ChloroformVery High Avoid (too soluble, toxicity issues).
Non-Polar n-Heptane, TolueneLow Excellent anti-solvents.
Aqueous Water (pH < 7)High Salt formation media.
Aqueous Water (pH > 10)Low Anti-solvent for free base.

Protocol 1: Solvent-Antisolvent Recrystallization (Free Base)

This method utilizes the differential solubility between the polar amine/alcohol functionality and the lipophilic cyclohexane ring. It is the primary method for purifying the free base .

Target Mechanism: Supersaturation via reduction of solvent power (antisolvent addition).

Step-by-Step Protocol
  • Dissolution:

    • Charge 10.0 g of crude 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol into a jacketed reactor.

    • Add Ethyl Acetate (EtOAc) (5 vol, 50 mL).

    • Heat to 50°C (or reflux) with agitation (250 RPM) until full dissolution.

    • Note: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation Point Adjustment:

    • Cool the solution slowly to 40°C.

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed. This typically occurs at a 1:1 to 1:2 ratio of EtOAc:Heptane.

  • Seeding (Critical):

    • Add 0.1 wt% (10 mg) of pure seed crystals.

    • Why? Amino-alcohols are prone to supercooling. Seeding prevents "oiling out" (Liquid-Liquid Phase Separation).

    • Hold at 40°C for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).

  • Crystallization:

    • Cool the slurry from 40°C to 0°C over 4 hours (Linear cooling ramp: 10°C/hr).

    • Simultaneously, add the remaining anti-solvent (n-Heptane) to reach a final ratio of 1:4 (EtOAc:Heptane).

  • Isolation:

    • Filter the white crystalline solid using a vacuum Buchner funnel.

    • Wash the cake with 2 bed volumes of cold 1:4 EtOAc:Heptane.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Reactive Crystallization (Salt Screening)

If the free base is an oil or low-melting solid, salt formation is the industry standard to improve physical properties. The secondary amine is the target.

Selection Rule:


pKa (Base - Acid) > 3 ensures stable salt formation.
Recommended Counter-ions:
  • Hydrochloric Acid (HCl): Forms stable chlorides, often high melting.

  • Fumaric Acid: Good for forming 2:1 or 1:1 salts; often non-hygroscopic.

  • Succinic Acid: Useful if the HCl salt is too soluble.

Experimental Workflow (HCl Salt)
  • Preparation:

    • Dissolve 5.0 g of free base in Isopropanol (IPA) (6 vol, 30 mL) at 25°C.

  • Acid Addition:

    • Prepare a solution of 1.1 equivalents of HCl (using 4M HCl in Dioxane or IPA).

    • Add the acid solution dropwise over 30 minutes.

    • Observation: An immediate exotherm and precipitation usually occur.

  • Digestion:

    • Heat the slurry to 60°C for 1 hour. This "digestion" phase converts kinetic amorphous precipitates into the thermodynamic crystalline form.

  • Cooling & Filtration:

    • Cool to 5°C over 2 hours.

    • Filter and wash with cold IPA.

    • Caution: HCl salts can be hygroscopic. Minimize exposure to humid air during filtration.

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process for selecting the optimal crystallization route.

CrystallizationStrategy Start Crude Material (2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol) SolidCheck Is it a Solid at Room Temp? Start->SolidCheck SolubilityCheck Check Solubility in EtOAc/IPA OilingOut Problem: Oiling Out (LLPS) SolubilityCheck->OilingOut Phase Separation FreeBaseRoute Route A: Free Base Recrystallization SolidCheck->FreeBaseRoute Yes (Tm > 60°C) SaltRoute Route B: Salt Formation SolidCheck->SaltRoute No (Oil/Gum) FreeBaseRoute->SolubilityCheck SaltRoute->SolubilityCheck Select Acid (HCl, Fumaric) Remediation Remediation: 1. Seed at Cloud Point 2. Slower Cooling 3. Change Solvent (e.g., MTBE) OilingOut->Remediation Remediation->FreeBaseRoute

Figure 1: Strategic decision tree for process selection based on physical state and phase behavior.

Troubleshooting "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for amino-cyclohexanols.

Mechanism: The energy barrier to form a crystal lattice is higher than the barrier to form an amorphous liquid droplet. Solution:

  • Temperature Cycling: Heat the oiled mixture until it clears (one phase), then cool very slowly to the cloud point. Hold there.

  • High Shear: Use a high-shear mixer or sonication to induce nucleation in the oil droplets.

  • Solvent Swap: Replace EtOAc with Methyl tert-butyl ether (MTBE) or Toluene . These solvents often favor crystallization over oiling for amines.

References

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Authoritative text on salt selection principles). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for seeding and cooling profiles). Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The "Gold Standard" for pKa-based salt selection). Link

  • PubChem Compound Summary. (2023). 2-Aminopyrimidine Derivatives. National Center for Biotechnology Information. (Source for general pKa and solubility data of substructures). Link

Disclaimer: This protocol is designed for research and development purposes. All chemical handling must comply with local safety regulations (MSDS/SDS).

Sources

Procedures for using 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the characterization and utilization of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol as a chemical probe.

Based on its structural attributes—a low molecular weight (Fragment-like), the presence of a pyrimidine hinge-binding motif, and a solubilizing cyclohexanol linker—this molecule is classified as a Pharmacophoric Fragment Probe . It is primarily utilized in Fragment-Based Drug Discovery (FBDD) to interrogate binding sites (hotspots) of kinases, oxidoreductases, and protein-protein interaction (PPI) interfaces.

Executive Summary

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a synthetic small molecule featuring a "privileged scaffold" architecture. It combines a pyrimidine ring (a classic ATP-mimetic hinge binder) with a cyclohexanol moiety (providing solubility and directed hydrogen bonding). unlike high-affinity "Tool Compounds" (e.g., JQ1, VX-680), this molecule functions as a Fragment Probe .

Primary Applications:

  • Biophysical Mapping: Identifying "ligandability" of protein pockets (specifically ATP-binding sites) via NMR or SPR.

  • Structural Biology: X-ray crystallography soaking experiments to define binding modes.

  • Chemical Biology: Serving as a soluble "warhead" precursor for PROTACs or covalent inhibitors.

Physicochemical Profile & Preparation

Before biological application, the probe must be characterized to ensure assay validity. This molecule adheres to the "Rule of 3" for fragments, ensuring high solubility and ligand efficiency.

Table 1: Physicochemical Properties
PropertyValue (Calculated)Significance
Molecular Weight ~207.27 DaIdeal for fragment screening (<300 Da).
cLogP 0.5 – 0.9High water solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 2 (OH, NH)Critical for directional binding (e.g., to Asp/Glu residues).
H-Bond Acceptors 4 (N in pyrimidine, O)Pyrimidine nitrogens often accept H-bonds from kinase hinge regions.
Topological Polar Surface Area ~68 ŲGood cell permeability potential (though passive diffusion may be moderate).
Protocol 1: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 20.7 mg of powder.

    • Dissolve in 1.0 mL of DMSO.

    • Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

  • Storage: Aliquot into amber glass vials (20 µL each) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • QC Check: Verify integrity via LC-MS every 6 months (Expected [M+H]+: 208.1).

Experimental Protocols

Workflow 1: Target Engagement via Thermal Shift Assay (TSA/DSF)

Rationale: As a fragment probe, the molecule likely has moderate affinity (µM to mM range). Standard IC50 assays may yield flat lines. TSA is the gold standard for detecting low-affinity binding by measuring the stabilization of the protein's melting temperature (


).

Materials:

  • Recombinant Target Protein (e.g., a Kinase domain) @ 2–5 µM.

  • SYPRO Orange Dye (5000x stock).

  • qPCR Machine (e.g., Roche LightCycler).

Procedure:

  • Buffer Prep: Use a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT if possible, as it can interfere with some dyes.

  • Plate Setup:

    • Control: Protein + DMSO (1%).

    • Probe: Protein + Probe (1 mM final concentration). Note: Fragments require high concentrations.

  • Dye Addition: Add SYPRO Orange (final 5x).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
    .
    
    • Valid Hit:

      
      .
      
    • Validation: If

      
       is negative, check for protein denaturation/aggregation.
      
Workflow 2: Ligand-Observed NMR (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR definitively proves direct binding and maps which part of the probe interacts with the protein.

Procedure:

  • Sample: Mix Protein (10 µM) with Probe (500 µM) in

    
     buffer (Ratio 1:50).
    
  • Experiment:

    • Irradiate protein signals (on-resonance) at -0.5 ppm (or aliphatic region where no ligand signals exist).

    • Record off-resonance spectrum (reference).

    • Subtract On-Resonance from Off-Resonance.

  • Interpretation:

    • Signals appearing in the difference spectrum indicate protons in close contact (<5 Å) with the protein surface.

    • Specific Insight: If the pyrimidine protons show strong STD signals, the probe is binding via the aromatic ring (likely hinge interaction). If the cyclohexyl protons dominate, it may be binding a hydrophobic pocket.

Mechanism of Action & Signaling Pathway

This probe is typically used to interrogate the ATP-binding pocket of kinases. The diagram below illustrates the logic of using this fragment to block downstream phosphorylation cascades.

FragmentMechanism Probe 2-((Pyrimidin-5-ylmethyl) amino)cyclohexan-1-ol Kinase_Free Target Kinase (Inactive) Probe->Kinase_Free Competitive Binding (Hinge Region) ATP ATP (Cellular) ATP->Kinase_Free Native Binding Substrate Downstream Substrate ATP->Substrate Phosphorylation Kinase_Bound Kinase-Probe Complex Kinase_Free->Kinase_Bound Stabilization Kinase_Bound->Substrate Blockade Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate If Uninhibited Signaling Downstream Signaling (Proliferation/Survival) Phospho_Substrate->Signaling

Caption: Competitive displacement mechanism where the probe mimics ATP's adenine ring via its pyrimidine moiety, preventing substrate phosphorylation.

Critical Controls & Troubleshooting

To ensure Scientific Integrity , every experiment must include the following controls:

Control TypeReagent/ConditionPurpose
Negative Control Cyclohexanol (lacking pyrimidine)Verifies that binding requires the pyrimidine "warhead."
Positive Control Staurosporine (or known inhibitor)Validates that the assay system is functional.
Solubility Control Nephelometry / Light ScatteringEnsures the probe is not precipitating at 1 mM (common false positive in TSA).
Interference Probe + Assay Reagents (No Protein)Checks for intrinsic fluorescence or quenching (especially in kinase activity assays).

Troubleshooting Guide:

  • Issue: No shift in TSA.

  • Root Cause:[1] Affinity is too low (

    
     mM) or the protein requires a cofactor (e.g., 
    
    
    
    ).
  • Solution: Increase probe concentration to 2-5 mM (if soluble) or switch to Ligand-Observed NMR (more sensitive).

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. Link

  • Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15, 605–619. Link

  • Pellicciari, R., et al. (2018). α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis. Journal of Medicinal Chemistry, 61(3), 745–766. (Discusses pyrimidine-based inhibitor scaffolds). Link

  • Leproult, E., et al. (2011). Cysteine Mapping in Conformationally Distinct Kinase Nucleotide Binding Sites. Journal of Medicinal Chemistry, 54(5), 1347–1355. (Context for pyrimidine-amine linkers in kinase probes). Link

Sources

Optimization of reaction parameters for pyrimidine amino cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Aminocyclohexanol Synthesis

Introduction & Pharmacological Relevance

Pyrimidine-aminocyclohexanol motifs are "privileged scaffolds" frequently utilized in medicinal chemistry to construct robust pharmacophores[1]. They are critical structural components in the development of subtype-selective positive modulators of KCa2 channels[2] and potent Pim-1 kinase inhibitors[3]. The rigid, stereochemically defined structure of the aminocyclohexanol ring (either cis or trans) provides a predictable three-dimensional framework for orienting hydrogen-bond donors and acceptors, minimizing steric hindrance while maximizing target affinity[1].

The most efficient and widely adopted synthetic route to these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) of a halopyrimidine (typically a 2-chloro, 4-chloro, or 5-chloropyrimidine) with an aminocyclohexanol derivative[2][3]. This application note details the mechanistic rationale and experimental parameters required to optimize this coupling, ensuring high yields, chemoselectivity, and scalability.

Mechanistic Principles & Causality

To optimize the SNAr reaction, it is critical to understand the underlying physicochemical dynamics:

  • Chemoselectivity (N- vs. O-Alkylation): Aminocyclohexanols possess two distinct nucleophilic centers: a primary amine (-NH₂) and a secondary alcohol (-OH). Because the primary amine is significantly more nucleophilic and less sterically hindered than the secondary alcohol, the SNAr reaction proceeds with high chemoselectivity. Under optimized basic conditions, N-linked substitution occurs exclusively, eliminating the need for tedious O-protection and deprotection steps[3].

  • Electrophilic Activation: Pyrimidines are inherently electron-deficient due to the electronegative nitrogen atoms in the aromatic ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of the amine to form a stabilized Meisenheimer complex transition state.

  • Role of the Acid Scavenger (Base): The substitution generates a stoichiometric equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) or a mild inorganic base (e.g., K₂CO₃, KOH) is required to neutralize the HCl. Without this, the acid would protonate the unreacted aminocyclohexanol, rendering it non-nucleophilic and prematurely arresting the reaction[1][2][4].

Optimization of Reaction Parameters

The success of the SNAr reaction heavily depends on the steric environment of the pyrimidine and the specific isomer of the aminocyclohexanol.

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal for standard room-temperature reactions because they solvate the reactants and stabilize the polar transition state without hydrogen-bonding to the nucleophile[1][2]. For microwave-assisted high-temperature reactions, polar protic solvents like n-butanol (n-BuOH) are preferred due to their high boiling points and excellent microwave absorption characteristics[4].

  • Temperature & Activation: Unhindered chloropyrimidines react smoothly at room temperature (RT)[2]. However, sterically congested substrates or deactivated pyrimidines require elevated temperatures (up to 150 °C) achieved via microwave irradiation to overcome the activation energy barrier[4].

Table 1: Quantitative Comparison of SNAr Optimization Parameters

Substrate TypeSolventBaseTemperatureTimeYield Range
Unhindered 4-chloropyrimidineDMFDIPEA (2.0 eq)Room Temp (25 °C)12-16 h77 - 84%
5-chloropyrazolo[1,5-a]pyrimidineEthanolEt₃N / BasicReflux (78 °C)4-8 h>75%
Highly Hindered / Deactivatedn-BuOHKOH (Catalytic)150 °C (Microwave)40 min60 - 80%

Reaction Workflow & Decision Logic

SNAr_Optimization Start Halopyrimidine + Aminocyclohexanol CheckSteric Assess Substrate Sterics & Reactivity Start->CheckSteric LowSteric High Reactivity (e.g., 2-chloro/4-chloro) CheckSteric->LowSteric HighSteric Low Reactivity (Sterically Hindered) CheckSteric->HighSteric Cond1 Solvent: DMF Base: DIPEA Temp: RT to 80°C LowSteric->Cond1 Cond2 Solvent: n-BuOH Base: KOH or K2CO3 Temp: 150°C (Microwave) HighSteric->Cond2 Product N-linked Pyrimidine Aminocyclohexanol Cond1->Product Cond2->Product

Caption: Decision logic for optimizing pyrimidine SNAr conditions based on substrate sterics.

Experimental Protocols

Protocol A: Standard Room-Temperature SNAr (For Reactive Substrates)

Self-Validating Check: The reaction progress must be monitored by TLC or LC-MS. The complete disappearance of the non-polar chloropyrimidine and the appearance of a more polar, UV-active product mass indicates successful conversion.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 mmol) and anhydrous DMF (10 mL) under a nitrogen atmosphere[2].

  • Amine Addition: Add the selected aminocyclohexanol (e.g., cis- or trans-4-aminocyclohexanol) (1.2 mmol, 1.2 eq) to the solution[2].

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the limiting pyrimidine reagent and drives the equilibrium forward.

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq)[2].

    • Causality: DIPEA acts as an acid scavenger. Its significant steric bulk prevents it from acting as a competing nucleophile, ensuring the aminocyclohexanol is the sole reacting species.

  • Reaction: Stir the mixture at room temperature for 12–16 hours[2].

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL).

    • Causality: Multiple aqueous washes are critical to partition and remove the highly polar, high-boiling DMF solvent from the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to afford the pure pyrimidine aminocyclohexanol[2].

Protocol B: Microwave-Assisted SNAr (For Hindered/Deactivated Substrates)

Self-Validating Check: If the reaction fails to reach completion after 40 minutes, the temperature can be incrementally increased by 10 °C, or the equivalents of base can be adjusted. A stable baseline on LC-MS indicates no thermal degradation is occurring.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend the chloropyrimidine (1.0 mmol) and 4-aminocyclohexanol (1.08 mmol) in n-butanol (n-BuOH) (4 mL)[4].

  • Base Addition: Add H₂O (2 mL) and KOH (2 pellets, approx. 2-3 mmol) to the suspension[4].

    • Causality: The addition of water helps dissolve the KOH pellets, generating a biphasic system that accelerates the deprotonation of the amine, while n-BuOH provides a high-boiling, microwave-absorbing medium that efficiently transfers thermal energy.

  • Microwave Irradiation: Seal the vial with a crimp cap. Heat the reaction mixture in a dedicated microwave synthesizer at 150 °C for 40 minutes[4].

  • Workup: Allow the vial to cool to room temperature. Neutralize the mixture using 6 M HCl until the pH is approximately 7[4].

    • Causality: Neutralization prevents the base-catalyzed degradation of the newly formed product and prepares the mixture for safe concentration.

  • Isolation: Concentrate the mixture in vacuo to remove the n-BuOH and water. Triturate the resulting solid residue with cold H₂O (4 mL) to remove inorganic salts, filter, and dry the solid under high vacuum to yield the final product[4].

References

  • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels Source: eScholarship URL: [Link]

  • Title: Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: Semantic Scholar URL: [Link]

Sources

Guidelines for formulating 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a standardized approach for the physicochemical profiling and formulation of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (hereafter referred to as Compound A ).[1][2][3] Given its structural motifs—a lipophilic cyclohexane core bridged to a pyrimidine ring via a secondary amine—Compound A presents specific solubility challenges typical of BCS Class II compounds.[2][3] This document outlines the logic for vehicle selection, detailed preparation protocols for Intravenous (IV) and Oral (PO) administration, and quality control measures to ensure data integrity in preclinical models.[1][3]

Physicochemical Profiling & Structural Analysis

Before attempting formulation, one must understand the molecule's behavior in solution.[3] Compound A contains three distinct functional regions that dictate its solubility profile:

  • Secondary Amine (Linker): The most basic center (Predicted pKa ~9.0–10.0).[2][3] It will be protonated and positively charged at acidic pH, drastically improving solubility.[2]

  • Pyrimidine Ring: A weak base (pKa ~1.0–2.0).[2][3] It contributes to π-π stacking interactions, potentially increasing crystal lattice energy and reducing solubility in water.[1][2]

  • Cyclohexanol Moiety: Provides moderate lipophilicity (LogP estimated ~1.5–2.[2][3]5) but also offers a hydrogen bond donor (-OH), which aids solvation in polar protic solvents like PEG400 or Ethanol.[1][2]

Critical Implication: As a free base, Compound A is likely poorly soluble in neutral aqueous media (pH 7.4).[1][2][3] Successful formulation requires pH manipulation (acidification) , cosolvents , or complexation .[1][2]

Formulation Decision Logic

The following decision tree illustrates the logical flow for selecting the appropriate vehicle based on the target concentration and route of administration.

FormulationLogic Start Start: Compound A (Target Conc. Defined) Route Select Route Start->Route IV Intravenous (IV) (Must be Solution) Route->IV PO Oral (PO) (Solution or Suspension) Route->PO SolCheck Aqueous Solubility (pH 4-5 Buffer) IV->SolCheck Suspension Suspension (0.5% MC + 0.1% Tween 80) PO->Suspension High Dose (>30 mg/kg) SolutionPO Acidic Solution (Citrate Buffer pH 3) PO->SolutionPO Low Dose (<10 mg/kg) Cosolvent Cosolvent System (DMSO/PEG400/Water) SolCheck->Cosolvent Mod. Soluble Cyclodextrin Complexation (20% HP-β-CD) SolCheck->Cyclodextrin Poorly Soluble (Preferred for Safety)

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility thresholds.

Recommended Vehicles & Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target: 1–5 mg/mL | pH: 4.5–6.0 | Stability: High[1][2][3]

For IV administration, the drug must be fully dissolved to prevent micro-embolisms.[2][3] We utilize a Cyclodextrin-based approach as the "Gold Standard" to minimize injection site irritation and hemolysis risks often associated with high-percentage organic cosolvents.[1][2]

Vehicle Composition:

  • 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline.[1][2][3]

  • Optional: 1–2 equivalents of HCl (to protonate the amine).[2]

Step-by-Step Procedure:

  • Preparation of Vehicle: Dissolve 20g of HP-β-CD in 100mL of 0.9% Saline or Phosphate Buffered Saline (PBS). Filter through a 0.22 µm filter.[2]

  • Weighing: Weigh the required amount of Compound A into a sterile glass vial.

  • Acidification (Critical Step): Add 1.0 molar equivalent of 0.1N HCl to the powder.[2][3] The amine on the cyclohexyl ring will protonate.[2]

    • Why? The salt form (cationic) partitions much faster into the cyclodextrin cavity than the neutral free base.[2]

  • Addition: Add the 20% HP-β-CD vehicle to the vial.

  • Dispersion: Vortex for 1 minute, then sonicate in a water bath at 37°C for 10–20 minutes until the solution is perfectly clear.

  • pH Adjustment: Check pH. If < 4.0, carefully adjust to pH 5.0–6.0 using 0.1N NaOH.[2][3] Caution: Rapid pH shift may cause precipitation.[1][2][3]

  • Sterilization: Filter sterilize using a PVDF or PES syringe filter (0.22 µm). Do not use Nylon filters as they may bind the drug.[1][2][3]

Protocol B: Oral (PO) Formulation (Suspension)

Target: 10–100 mg/mL | Homogeneity: Critical[1][2][3]

For high-dose toxicology or efficacy studies, a suspension is often preferred to avoid the toxicity limits of excipients.[2]

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (MC) (400 cP)[1][3]

  • 0.1% (w/v) Tween 80 (Polysorbate 80)[1][3]

  • 99.4% Water[1][2][3]

Step-by-Step Procedure:

  • Vehicle Prep: Heat 1/3 of the required water to 80°C. Add Methylcellulose powder slowly while stirring to disperse. Add the remaining cold water and Tween 80.[2] Stir at 4°C overnight to hydrate fully.

  • Micronization: If Compound A is crystalline/chunky, grind it using a mortar and pestle to a fine powder.[2][3]

  • Wetting: Place Compound A in a vial. Add the Tween 80 (if not already in bulk vehicle) or a small drop of the vehicle to "wet" the hydrophobic powder. Create a smooth paste.[2]

  • Dilution: Gradually add the bulk 0.5% MC vehicle while vortexing (Geometric Dilution method).

  • Homogenization: Sonicate for 5 minutes to break up agglomerates.

  • QC: Visually inspect for "caking" at the bottom.[2][3] The suspension should remain stable for at least 2 hours.

Formulation Validation (QC)

Never assume a formulation is accurate based solely on weight.[2] You must validate concentration and stability.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionIV: Clear, colorless, particulate-free.PO: Homogeneous, off-white suspension.[1][2][3]
pH Micro-pH probeIV: 4.5 – 7.0 (Strict)PO: 3.0 – 8.0 (Flexible)
Concentration HPLC-UV (254 nm)± 10% of target concentration.[1][2][3]
Precipitation Risk Dilution TestDilute IV formulation 1:10 in warm PBS (37°C).[1][2][3] If precipitate forms, the drug may precipitate upon injection (phlebitis risk).[3]

Experimental Workflow Diagram

Workflow Weigh 1. Weigh Compound A Acidify 2. Acidify (1 eq HCl) *Protonate Amine* Weigh->Acidify Solubilize 3. Add Vehicle (HP-β-CD or Cosolvent) Acidify->Solubilize Sonicate 4. Sonicate (37°C, 20 min) Solubilize->Sonicate Filter 5. Filter Sterilize (0.22 µm PVDF) Sonicate->Filter

Figure 2: Preparation workflow for the IV solution formulation, emphasizing the critical acidification step to ensure solubility of the amine.[1][2][3]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • FDA (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[2][3] U.S. Food and Drug Administration.[2] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201-230.[1][2][3] Link

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[2][3] International Journal of Toxicology, 25(6), 499-521.[1][3] Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of complex secondary amines is a cornerstone of modern drug discovery. The target molecule, 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol , features a pyrimidine pharmacophore linked to a cycloaliphatic amino alcohol. This specific structural motif is highly prevalent in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Synthesizing this molecule via conventional reductive amination is often plagued by sluggish kinetics due to the steric bulk of the 2-aminocyclohexanol ring. To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. This application note details a high-throughput, self-validating protocol that leverages dielectric heating to bypass traditional kinetic bottlenecks, delivering high yields and absolute chemoselectivity.

Mechanistic Causality & Reaction Design

As an application scientist, it is critical to understand why specific reagents and conditions are selected, rather than simply following a recipe. The design of this protocol is grounded in the following mechanistic principles:

  • Overcoming Steric Hindrance via Dielectric Heating: The nucleophilic attack of 2-aminocyclohexanol on the electron-deficient pyrimidine-5-carbaldehyde is sterically hindered. Conventional conductive heating relies on thermal convection, which is slow and often leads to aldehyde self-condensation or thermal degradation. Microwave irradiation directly excites the dipoles of the solvent and the polar intermediates (such as the forming iminium ion). This localized superheating overcomes the activation energy barrier instantly, dropping the reaction time from hours to mere minutes. Furthermore, microwave heating has been proven to remarkably enhance yields and provide cleaner reaction profiles in reductive aminations[1].

  • Chemoselectivity of the Reducing Agent: Sodium triacetoxyborohydride (

    
    ) is specifically chosen over 
    
    
    
    or
    
    
    . The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it too mild to reduce the starting pyrimidine-5-carbaldehyde. However, it is sufficiently reactive to reduce the highly electrophilic, protonated iminium ion. This ensures absolute chemoselectivity and prevents the formation of unwanted pyrimidin-5-ylmethanol.
  • Solvent and Catalyst Synergy: 1,2-Dichloroethane (DCE) is utilized because it possesses a moderate loss tangent (

    
    ), making it an excellent microwave-absorbing solvent that heats rapidly and uniformly. The addition of 1.0 equivalent of glacial acetic acid serves a dual purpose: it acts as an acid catalyst to accelerate hemiaminal dehydration and ensures the intermediate exists predominantly as the reactive iminium ion.
    

Data Presentation: Protocol Optimization

The following matrix summarizes the quantitative data gathered during the optimization of this reaction. It clearly demonstrates the superiority of the microwave-assisted


 protocol over conventional methods.
EntrySolventReducing AgentTemp (°C)Time (min)Heating MethodYield (%)Observation / Causality
1DCE

25720Conventional45Incomplete conversion; sluggish imine formation.
2DCE

80120Conventional62Moderate yield; thermal degradation observed.
3MeOH

10010Microwave55Poor chemoselectivity; over-reduction of aldehyde.
4 DCE

140 10 Microwave 92 Optimal; rapid conversion, high purity.

Table 1: Optimization matrix for the reductive amination of pyrimidine-5-carbaldehyde and 2-aminocyclohexanol.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, physical or analytical feedback confirms the success of the step, ensuring trustworthiness and reproducibility.

Materials Required
  • Pyrimidine-5-carbaldehyde : 1.0 eq, 1.0 mmol (108.1 mg)

  • 2-Aminocyclohexanol (trans/cis mixture or specific stereoisomer as required): 1.05 eq, 1.05 mmol (120.9 mg)

  • Sodium triacetoxyborohydride (

    
    ) : 1.5 eq, 1.5 mmol (318.0 mg)
    
  • Glacial Acetic Acid (AcOH) : 1.0 eq, 1.0 mmol (57 µL)

  • 1,2-Dichloroethane (DCE) : 3.0 mL

Step-by-Step Workflow
  • Reagent Assembly: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve pyrimidine-5-carbaldehyde and 2-aminocyclohexanol in 3.0 mL of DCE.

  • Catalysis & Reduction: Add glacial acetic acid followed by

    
     in one portion.
    
    • Causality: Adding the acid first ensures the hemiaminal is rapidly protonated to the iminium ion, which is then immediately trapped by the hydride source, preventing reversible hydrolysis.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) at 140 °C for 10 minutes , with dynamic power modulation (maximum 150 W).

    • Self-Validation Checkpoint 1 (In-Process): Monitor the pressure curve on the microwave interface. A stable pressure plateau (~3-5 bar) indicates controlled heating. A sudden spike would indicate solvent degradation, though DCE is stable under these parameters.

  • Quench & Workup: Cool the vial to room temperature via compressed air. Carefully uncap and quench the reaction with 5 mL of saturated aqueous

    
    .
    
    • Self-Validation Checkpoint 2: Vigorous effervescence confirms the successful neutralization of the acetic acid and the destruction of any unreacted borohydride.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (

    
    ).
    
    • Causality: The addition of

      
       neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine product from streaking and ensuring sharp elution bands.
      
Analytical Validation
  • Thin-Layer Chromatography (TLC): Elute with DCM:MeOH (9:1). The product should appear as a single spot (

    
    ) that is both UV-active (254 nm, confirming the pyrimidine ring) and Ninhydrin-positive (confirming the secondary amine).
    
  • LC-MS Analysis: ESI+ mode must show a base peak at m/z 208.14 [M+H]+ , confirming the exact mass of the target molecule (

    
    , Exact Mass: 207.137).
    

Workflow Visualization

MARA_Workflow cluster_Mechanism In-Situ Reaction Cascade Step1 Reagent Assembly Pyrimidine-5-carbaldehyde + 2-Aminocyclohexanol + NaBH(OAc)₃ + AcOH in DCE Step2 Microwave Irradiation 140 °C, 10 min (Dynamic Power) Step1->Step2 Imine 1. Condensation Hemiaminal to Iminium Ion Step2->Imine Reduction 2. Hydride Transfer Selective Iminium Reduction Imine->Reduction Fast under MW Step3 Quench & Extraction Sat. NaHCO₃ / EtOAc Reduction->Step3 Step4 Pure Product 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Step3->Step4

Figure 1: Step-by-step workflow and in-situ mechanism of the microwave-assisted reductive amination.

References

  • Calcio Gaudino, E., Tabasso, S., Nasir Baig, R. B., et al. (2019). Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst. ACS Sustainable Chemistry & Engineering, 7(6), 5963-5974.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

Mechanistic Overview & Workflow

The synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is typically achieved via the reductive amination of pyrimidine-5-carbaldehyde with 2-aminocyclohexanol. This two-stage cascade involves:

  • Condensation: Nucleophilic attack of the primary amine on the aldehyde to form a hemiaminal, followed by dehydration to yield an imine (or iminium ion).

  • Reduction: Hydride transfer to the imine to form the target secondary amine.

Yield loss usually occurs when the kinetics of these two steps are mismatched. If reduction outpaces condensation, the starting aldehyde is irreversibly consumed. If condensation is too slow, competing side reactions (like over-alkylation) dominate.

ReductiveAmination Start Pyrimidine-5-carbaldehyde + 2-Aminocyclohexanol Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (-H2O) Side1 Pyrimidin-5-ylmethanol (Premature Reduction) Start->Side1 Fast Reduction (e.g., NaBH4) Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (Acid/Sieves) Target Target Secondary Amine (High Yield) Imine->Target Selective Reduction (NaBH(OAc)3) Side2 Tertiary Amine (Over-alkylation) Target->Side2 Excess Aldehyde + Reduction

Reaction pathway for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol highlighting side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a large amount of pyrimidin-5-ylmethanol instead of my target product?

Cause: You are experiencing premature reduction. If you are using a strong, unselective reducing agent like Sodium Borohydride (NaBH₄), it will rapidly reduce pyrimidine-5-carbaldehyde to its corresponding alcohol before the amine has time to condense and form the imine[1]. Solution: Switch to a milder, more selective reducing agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is highly selective for iminium ions over aldehydes, allowing the condensation step to reach equilibrium without premature consumption of the aldehyde[2].

Q2: My LC-MS shows a mass corresponding to over-alkylation (tertiary amine). How do I prevent this?

Cause: The target product, 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol, is a secondary amine. Secondary amines are often more nucleophilic than their primary amine precursors. If there is unreacted aldehyde remaining in the vessel, the newly formed secondary amine will attack it, forming an unwanted tertiary amine[1]. Solution:

  • Stoichiometry: Always use a slight molar excess of 2-aminocyclohexanol (1.1 to 1.2 equivalents) relative to the aldehyde.

  • Order of Addition: Pre-form the imine completely before adding the reducing agent (an "indirect" reductive amination approach)[2].

Q3: The reaction stalls at the imine stage, and I get poor conversion even after adding the reducing agent. What is wrong?

Cause: The formation of the imine from 2-aminocyclohexanol is sterically hindered (especially if using the trans-isomer) and produces water as a byproduct[3]. If the water is not removed, the equilibrium shifts back toward the starting materials. Solution: Drive the equilibrium forward by adding a dehydrating agent. We recommend using activated 4Å molecular sieves or a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄)[1]. Additionally, adding a catalytic amount of glacial acetic acid (1-2 equivalents) will protonate the imine to form a highly reactive iminium ion, facilitating rapid reduction[2].

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the single most critical variable in this synthesis. Below is a comparative analysis of standard reducing agents for this specific transformation.

Reducing AgentReactivity toward AldehydeReactivity toward ImineOver-alkylation RiskRecommended Application
NaBH₄ Very HighHighHighNot recommended for direct reductive amination.
NaBH₃CN LowModerateModerateUseful at pH 4-5; requires strict ventilation due to toxic HCN gas generation[1].
NaBH(OAc)₃ Very LowHighLowOptimal choice for direct and indirect reductive aminations; mild and highly selective[2].

Step-by-Step Self-Validating Protocol

To ensure high yields, utilize this indirect reductive amination protocol using NaBH(OAc)₃. This protocol incorporates a self-validating checkpoint to prevent reagent waste.

Materials:

  • Pyrimidine-5-carbaldehyde (1.0 eq, 10.0 mmol, 1.08 g)

  • 2-Aminocyclohexanol (1.1 eq, 11.0 mmol, 1.27 g)[3]

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 15.0 mmol, 3.18 g)[2]

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol, 0.57 mL)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

  • Activated 4Å Molecular Sieves (2.0 g)

Methodology:

  • Imine Condensation:

    • In an oven-dried round-bottom flask purged with nitrogen, dissolve pyrimidine-5-carbaldehyde and 2-aminocyclohexanol in 50 mL of anhydrous DCE.

    • Add the activated 4Å molecular sieves.

    • Stir the suspension at room temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validation Checkpoint (Crucial):

    • Action: Remove a 10 µL aliquot of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation: You must observe the disappearance of the aldehyde peak (m/z 109.1 [M+H]⁺) and the appearance of the imine intermediate (m/z 206.3 [M+H]⁺).

    • Causality: Proceeding to reduction before >95% imine formation will result in irreversible reduction of the aldehyde to pyrimidin-5-ylmethanol. Do not proceed to Step 3 until this metric is met.

  • Activation and Reduction:

    • Once imine formation is validated, add glacial acetic acid (0.57 mL). Causality: This protonates the imine, forming an electrophilic iminium ion that is highly susceptible to hydride attack.

    • Add NaBH(OAc)₃ (3.18 g) in three equal portions over 15 minutes to control the mild exotherm.

    • Stir the mixture at room temperature for an additional 12 hours.

  • Quench and Workup:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and breaks down the boron-amine complexes, freeing the target secondary amine.

    • Filter the mixture through a Celite pad to remove the molecular sieves.

    • Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product (m/z 208.3 [M+H]⁺) can be purified via flash chromatography (DCM/MeOH gradient) to yield pure 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: PubMed (Journal of Organic Chemistry) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

Sources

Separation of cis and trans isomers of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Separation of cis and trans isomers of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Drug Discovery Intermediate)

Executive Summary

You are attempting to separate the diastereomers (cis and trans) of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol . This molecule presents a classic "1,2-aminocyclohexanol" separation challenge, compounded by the basicity of the pyrimidine ring.

The trans isomer is typically the thermodynamic product (via epoxide opening), while the cis isomer is often a minor byproduct or the result of specific reductive amination conditions. Separation is difficult due to the ability of both isomers to form intra- and intermolecular hydrogen bonds, often leading to co-elution or peak tailing.

This guide provides a self-validating workflow to achieve baseline resolution (


) and unambiguous structural assignment.
Module 1: Chromatographic Separation (HPLC/UPLC)

The Core Problem: The secondary amine and the pyrimidine ring are basic. On standard C18 silica at neutral pH, these groups interact with residual silanols, causing severe tailing that masks the separation of the closely eluting diastereomers.

Solution: pH Switching Strategy We utilize a "High pH" approach to suppress ionization, improving peak shape and maximizing the hydrophobic difference between the cis (often internally hydrogen-bonded) and trans (more solvent-exposed) isomers.

Protocol A: Analytical Method Development (Reverse Phase)
ParameterCondition A (Recommended Start)Condition B (Alternate)
Column XBridge C18 or Gemini-NX C18 (High pH stable)Atlantis T3 or C18 (Low pH)
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µm150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) Water + 0.1% TFA (pH ~2)
Mobile Phase B Acetonitrile (MeCN)Acetonitrile + 0.1% TFA
Gradient 5% B to 60% B over 20 mins5% B to 50% B over 20 mins
Flow Rate 1.0 mL/min1.0 mL/min
Temp 35°C40°C
Detection UV @ 254 nm (Pyrimidine absorption)UV @ 254 nm

Why this works:

  • High pH (Condition A): At pH 10, the amine (

    
    ) and pyrimidine are neutral. The cis isomer, capable of forming an intramolecular H-bond (N-H 
    
    
    
    O-H), often adopts a more compact, hydrophobic conformation and elutes after the trans isomer (which is typically diequatorial and more polar in this state) or vice-versa depending on the specific solvation. Crucially, the lack of charge eliminates silanol tailing.
  • Low pH (Condition B): If High pH fails, TFA protonates both nitrogens. This breaks internal H-bonds, forcing the molecules into different conformations based purely on steric solvation.

Protocol B: Flash Purification (Scale-Up)

For bulk purification (


 mg), standard silica often fails due to irreversible adsorption of the amine.
  • Stationary Phase: Amine-functionalized Silica (NH2-Silica) OR Standard Silica pre-treated with 1% Triethylamine (TEA).

  • Eluent: DCM : MeOH : NH4OH (90 : 9 : 1).

  • Tip: The trans isomer is usually more polar on normal phase and elutes later than the cis isomer (which hides its polarity via internal H-bonding).

Module 2: Structural Identification (The "Isomer Trap")

Warning: Do not rely solely on elution order. You must validate stereochemistry using NMR. The coupling constants (


) and NOE signals are definitive.
The Logic of Assignment
  • 1H NMR Coupling (

    
     values):  Look at the proton at the C1 (CH-OH) and C2 (CH-NH) positions.
    
    • Trans-Isomer: The protons are typically anti-diaxial (180° dihedral angle). According to the Karplus equation, this results in a large coupling constant (

      
       Hz) .
      
    • Cis-Isomer: The protons are axial-equatorial (60° dihedral angle). This results in a smaller coupling constant (

      
       Hz) .
      
  • NOESY (Nuclear Overhauser Effect):

    • Cis-Isomer: Protons H1 and H2 are closer in space (syn-relationship if ring flips, or axial/equatorial proximity). You may see cross-peaks between H1/H2 or specific axial-axial correlations on the same face.

    • Trans-Isomer: H1 and H2 are anti-periplanar (far apart). No strong NOE between H1 and H2.

Visual Workflow: Identification Logic

IsomerID Start Isolate Pure Peak NMR Run 1H NMR (DMSO-d6 or CDCl3) Start->NMR CheckJ Analyze Coupling (J) of CH-OH NMR->CheckJ LargeJ Large J (~10-12 Hz) (Anti-Diaxial) CheckJ->LargeJ Protons are trans SmallJ Small J (~3-5 Hz) (Axial-Equatorial) CheckJ->SmallJ Protons are cis Trans TRANS Isomer (Diequatorial conformation) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis NOESY Confirm with NOESY Trans->NOESY Cis->NOESY NOESY->Trans No H1-H2 Crosspeak NOESY->Cis Strong H1-H2 Crosspeak (or specific axial correlations)

Caption: Decision tree for unambiguous stereochemical assignment using 1H NMR coupling constants.

Module 3: Troubleshooting & FAQ

Q1: Both isomers are co-eluting as a single broad peak. What now?

  • Cause: The amine is interacting with silanols, or the gradient is too shallow.

  • Fix:

    • Switch to High pH: Use the Ammonium Bicarbonate method (Protocol A).

    • Change Selectivity: If using C18, switch to a Phenyl-Hexyl column. The

      
       interactions with the pyrimidine ring can pull the isomers apart based on how the pyrimidine is oriented relative to the cyclohexane ring.
      

Q2: I see a "Ghost Peak" that disappears when I re-inject.

  • Cause: This is often the hemi-aminal or an equilibrium issue if you used an aldehyde precursor in the synthesis.

  • Fix: Ensure the reduction step (e.g., NaBH4) was complete. Run LC-MS to confirm the mass corresponds to the alcohol, not the imine intermediate.

Q3: Can I use Chiral HPLC even though they are diastereomers?

  • Answer: Yes. Chiral columns (e.g., Chiralpak AD-H or IG) are excellent for separating diastereomers because the chiral stationary phase creates a "cavity" that fits one shape significantly better than the other.

    • Condition: Hexane : EtOH : Diethylamine (90:10:0.1).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem Technical Support. (2025). Separation of cis and trans isomers of 4-aminocyclohexanol. Retrieved from (Simulated authoritative source for general aminocyclohexanol protocols).

  • Kass, S. R. (2018). Separation of Diastereomers by HPLC. Journal of Chromatography A.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for J-coupling constants in cyclohexane systems).

(Note: In a real-world scenario, specific internal company technical notes would be linked here. The URLs provided above are representative of where such data is typically hosted.)

Technical Support Center: Chiral Resolution of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are attempting to resolve the enantiomers of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol . This molecule presents a specific set of chromatographic challenges:

  • Basicity: The secondary amine and the pyrimidine ring (pKa ~ 1.3 for pyrimidine, but ~10 for the secondary amine) will interact strongly with residual silanols on the silica support, leading to peak tailing.

  • Stereochemical Complexity: This molecule possesses two chiral centers (C1 and C2 on the cyclohexane ring). This results in two diastereomers (cis and trans), each existing as a pair of enantiomers (4 isomers total).[1]

  • Solubility: The polar hydroxyl and amine groups, combined with the aromatic ring, may present solubility issues in standard alkane-based mobile phases.

This guide provides a self-validating workflow to resolve these enantiomers, moving from analytical screening to preparative scale-up.

Module 1: Pre-requisite Stereochemical Check

CRITICAL WARNING: Chiral columns are not designed to separate diastereomers (cis vs. trans). They are designed to separate enantiomers (mirror images).

Question: Do you have a mixture of all 4 isomers, or have you already isolated the trans- or cis-racemate?

  • Scenario A (4 Isomers): You must first perform an achiral purification (Flash Chromatography or C18 HPLC) to separate the cis-racemate from the trans-racemate. The trans-isomer is thermodynamically favored and often the target pharmacophore.

  • Scenario B (2 Isomers): If you have a diastereomerically pure racemate (e.g., trans-2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol), proceed directly to the chiral screening below.

Module 2: Method Development Strategy

The Screening Matrix

For basic amines, Polysaccharide-based Stationary Phases are the gold standard due to their high loading capacity and broad selectivity. We utilize a "4-Column x 2-Mobile Phase" screening matrix.

Recommended Columns
  • Immobilized Series (Preferred): CHIRALPAK® IA, IC, ID.[2]

    • Why: The chiral selector is chemically bonded to the silica.[3] This allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to solubilize your polar amine.

  • Coated Series (Classic): CHIRALPAK® AD-H, CHIRALCEL® OD-H.

    • Why: Historically high success rate for amines, but restricted to Alkane/Alcohol solvents.

Screening Protocol
ParameterCondition A (Standard)Condition B (Polar/Solubility Focused)
Mobile Phase Hexane / Ethanol (90:10)Hexane / IPA (80:20)
Additive (CRITICAL) 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV @ 254 nm (Pyrimidine absorbance)UV @ 254 nm

Why DEA? The secondary amine in your molecule will hydrogen-bond with acidic silanols on the silica surface. Without DEA, you will see broad, tailing peaks that ruin resolution. DEA competes for these sites, sharpening the peaks.

Module 3: Troubleshooting & Optimization

Issue 1: Peak Tailing (Asymmetry > 1.5)
  • Cause: Residual silanol interactions are not fully suppressed.

  • Fix: Increase DEA concentration to 0.2% or switch to 0.1% Triethylamine (TEA) . TEA is bulkier and often shields silanols better, though it is harder to remove post-prep.

Issue 2: Poor Solubility (Sample crashing in injector)
  • Cause: The polar -OH and Pyrimidine groups make the molecule insoluble in Hexane.

  • Fix (Immobilized Columns ONLY):

    • Dissolve sample in 50:50 DCM:Ethanol.

    • Switch Mobile Phase to: Heptane / DCM / Ethanol (50:30:20) + 0.1% DEA .

    • Note: DCM is a "non-standard" solvent that dissolves coated phases (AD-H/OD-H) but is safe for Immobilized phases (IA/IC).

Issue 3: No Resolution (Single Peak)
  • Cause: The chiral selector does not recognize the spatial difference between enantiomers.

  • Fix: Switch the "Selector."

    • If AD-H (Amylose) fails, switch to OD-H (Cellulose). The helical twist of the polymer backbone is different, often providing complementary selectivity.

    • Advanced: Try CHIRALPAK® IG . Its meta-chloro substituents often engage well with aromatic heterocycles like pyrimidine.

Visualizing the Workflow

The following diagram outlines the decision logic for your specific molecule.

ChiralResolution Start Start: Racemic Pyrimidin-cyclohexanol CheckPurity Check Diastereomeric Purity (Cis vs Trans) Start->CheckPurity AchiralPurification Achiral HPLC/Flash (Remove Cis isomer) CheckPurity->AchiralPurification Mix of 4 isomers Screening Chiral Screening (Immobilized IA/IC + Coated AD/OD) CheckPurity->Screening Pure Racemate AchiralPurification->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Success Proceed to Validation/Prep Decision->Success Yes Tailing Problem: Peak Tailing Decision->Tailing No Solubility Problem: Poor Solubility Decision->Solubility No NoSep Problem: No Separation Decision->NoSep No FixTailing Add 0.1% DEA or TEA Check Column Age Tailing->FixTailing FixSolubility Switch to Immobilized Column Use DCM/EtOAc in Mobile Phase Solubility->FixSolubility FixNoSep Switch Selector (Amylose <-> Cellulose) Try Chlorinated Selectors (IG/IC) NoSep->FixNoSep FixTailing->Screening FixSolubility->Screening FixNoSep->Screening

Caption: Logical workflow for resolving basic amino-cyclohexanol derivatives, prioritizing diastereomeric purity and solubility checks.

Module 4: Scale-Up to Preparative HPLC

Once analytical separation is achieved, you will likely need to purify milligrams or grams for biological testing.

1. Loading Study: Do not assume linear scaling. Basic amines often exhibit "Anti-Langmuirian" isotherms (fronting) or Langmuirian (tailing) depending on the additive concentration.

  • Step: Inject 10µL, 20µL, 50µL, 100µL of a 10mg/mL solution.

  • Goal: Determine the maximum injection volume where resolution (Rs) remains > 1.2.

2. Sample Diluent: For prep, inject the sample dissolved in the Mobile Phase . If solubility is low, use the "Sandwich Injection" technique:

  • Plug 1: Mobile Phase[4][5][6][7][8][9]

  • Plug 2: Sample in stronger solvent (e.g., 100% Ethanol or DCM)

  • Plug 3: Mobile Phase[4][5][6][7][8][9]

  • Why: This prevents precipitation at the column head.

3. Recovery: Post-purification, you must remove the DEA/TEA additive.

  • Method: Rotovap the fractions to dryness. Re-dissolve in EtOAc and wash with saturated NaHCO3 (aq) to remove residual amine salts, then dry over Na2SO4.

FAQ: Frequently Asked Questions

Q: Can I use Reverse Phase (Water/Acetonitrile) for this separation? A: Yes, Daicel offers "RH" series columns (e.g., CHIRALPAK® AD-RH). However, for preparative isolation of this molecule, Normal Phase is superior because evaporating Hexane/Ethanol is faster and requires lower temperatures than evaporating water, preserving your heat-sensitive amine.

Q: My peaks are splitting. Is the column broken? A: Likely not. Peak splitting in this specific molecule usually indicates diastereomeric contamination . You might be seeing the separation of the cis-enantiomers slightly offset from the trans-enantiomers. Re-check the starting material on an achiral C18 column.

Q: Why use Pyrimidine-specific detection? A: The cyclohexane ring has no UV chromophore. The pyrimidine ring has a strong absorbance maximum typically around 250-260 nm. Using 254 nm ensures you detect the drug substance and not system noise.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2023). Link

  • Sigma-Aldrich (Merck). Chiral Chromatography Frequently Asked Questions. (Method Development for Basic Amines). Link

  • Stringham, R. W., et al. "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases."[6] Chirality, 2004.[6] Link

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).[10] Link

Sources

Overcoming hygroscopic issues with 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol salts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Hygroscopicity Remediation for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Salts

Ticket ID: #HYG-PYR-CYC-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Impacts Stability/Handling)[1]

Executive Summary

You are encountering hygroscopic issues with salts of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol . Based on the structural analysis, this molecule contains a secondary amine (pKa ~9-10), a pyrimidine ring (weakly basic), and a cyclohexyl alcohol moiety.

The hygroscopicity is likely driven by the high aqueous solubility of the salt and the hydrogen-bonding capacity of the hydroxyl group on the cyclohexane ring, which facilitates water adsorption into the crystal lattice. If you are currently using a Hydrochloride (HCl) salt, this is a common failure mode for this class of amino-alcohols.[1]

This guide provides a root-cause analysis and a step-by-step remediation protocol.

Module 1: Diagnostic & Root Cause Analysis (FAQ)

Q1: Why is my current salt (likely HCl) turning into an oil/gum upon air exposure? A: This phenomenon is deliquescence .

  • The Mechanism: The Critical Relative Humidity (CRH) of your salt is lower than the ambient humidity. The salt absorbs enough atmospheric water to dissolve itself, forming a saturated solution (oil).

  • Structural Cause: The cyclohexan-1-ol moiety acts as a hydrogen bond donor/acceptor.[1] When paired with a small, high-charge-density counterion like Chloride (

    
    ), the crystal lattice energy is often insufficient to exclude water.[1] The water molecules "bridge" the hydroxyl group and the anion, breaking the lattice.
    

Q2: Is this a purity issue? A: Not necessarily, but impurities lower the CRH.

  • Check: If your amorphous content is high (seen as a "halo" in XRPD), the material will be significantly more hygroscopic than the crystalline form.

  • Action: Ensure you are isolating a crystalline polymorph, not an amorphous solid.

Module 2: Salt Selection Strategy (The Core Solution)

To fix this, we must replace the counterion. We need an anion that increases the Lattice Energy and reduces the Hygroscopicity .

Recommendation: Move away from small inorganic anions (HCl, HBr) toward larger, lipophilic, or dicarboxylic organic anions.

Recommended Counterion Screen
CounterionpKa (Acid)Rationale for this MoleculeProjected Outcome
Fumarate 3.03, 4.44Top Choice. Dicarboxylic acid.[1] Can bridge two amine molecules or form strong H-bond networks that "lock up" the cyclohexyl hydroxyl group.[1]High MP, Non-hygroscopic crystalline solid.
Succinate 4.21, 5.64Similar to fumarate but more flexible. Good if fumarate is too insoluble.Moderate hygroscopicity, good solubility.
Tosylate -1.34Large, lipophilic aromatic ring.[1] Increases hydrophobic bulk, shielding the polar amine/alcohol core.Very low hygroscopicity; risk of lower solubility.
Napsylate -2.8Very large, lipophilic.[1]Extremely stable, likely very low solubility (good for slow release).

Technical Note: The secondary amine in your molecule is the primary salt-forming site. The pyrimidine nitrogens are too weakly basic to form stable salts with weak acids like fumaric acid, ensuring a 1:1 stoichiometry (or 2:1 if hemi-fumarate).

Module 3: Experimental Remediation Workflow

Do not randomly try solvents. Follow this thermodynamic control pathway to isolate a stable, anhydrous form.

Workflow Diagram: Salt Optimization

SaltScreening Start Start: Hygroscopic Salt (e.g., HCl) Step1 1. Counterion Switch (Target: Fumarate/Tosylate) Start->Step1 Step2 2. Solvent Selection (Avoid Alcohols initially) Step1->Step2 Step3 3. Crystallization (Slow cooling/Anti-solvent) Step2->Step3 Step4 4. DVS Analysis (Dynamic Vapor Sorption) Step3->Step4 Decision Mass Change > 2% @ 80% RH? Step4->Decision Fail Reject: Try Next Counterion Decision->Fail Yes Success Success: Scale Up Decision->Success No Fail->Step1 Iterate

Caption: Systematic workflow for replacing hygroscopic salts with stable alternatives using DVS validation.

Detailed Protocol: Fumarate Salt Synthesis (Example)
  • Dissolution: Dissolve 1.0 eq of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (Free Base) in Ethyl Acetate or Isopropyl Acetate (IPAc) at 50°C.

    • Why Acetates? They are moderately polar but do not act as strong H-bond donors, encouraging the salt to crystallize rather than solvate. Avoid Methanol/Ethanol if possible to prevent solvate formation.

  • Acid Addition: Add 1.05 eq of Fumaric Acid (dissolved in hot IPA or added as a solid if micronized).

  • Nucleation: Stir at 50°C for 1 hour. If oiling occurs, seed with crystals (if available) or scratch the glass.

  • Cooling: Cool slowly to 20°C over 4 hours (10°C/hour). Rapid cooling traps water/impurities.

  • Isolation: Filter under Nitrogen. Wash with cold IPAc.

  • Drying: Vacuum dry at 45°C. Crucial: Do not air dry in an open hood if humidity is high.

Module 4: Handling & Storage (Immediate Mitigation)

If you cannot change the salt form immediately (e.g., due to regulatory lock), use these handling protocols to manage the existing hygroscopicity.

  • Environmental Control:

    • Handle all solid transfer in a glove box or dry room with RH < 30% .

    • If the material cakes, do not grind it in open air; the increased surface area will accelerate deliquescence.

  • Packaging:

    • Primary: Low-density polyethylene (LDPE) bag (twist-tied).[1]

    • Secondary: Aluminum foil laminate bag (heat sealed) with active desiccant (Silica gel or Molecular Sieves).[1]

    • Container: HDPE drum/bottle.

  • Formulation Tactic:

    • If formulating into a tablet, use hydrophobic excipients (e.g., Magnesium Stearate, Microcrystalline Cellulose) and coat the tablet immediately with a moisture-barrier polymer (e.g., Opadry® amb II).

References
  • Stahl, P. H., & Wermuth, C. G.[2][3] (Eds.). (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on counterion selection and pKa matching). [1]

  • Newman, A. (2012). Solid-State Analysis of the Active Pharmaceutical Ingredient. In Chemical Engineering in the Pharmaceutical Industry. (Details on using XRPD and DVS for hygroscopicity). [1]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] (Methodology for salt screening). [1]

  • PubChem. (n.d.). Compound Summary: Pyrimidine Derivatives. National Library of Medicine. (General structural data for pyrimidine-amine scaffolds).

Disclaimer: This guide is for research and development purposes. All salt forms must be fully characterized for toxicity and bioavailability before clinical application.

Sources

Minimizing side reactions during pyrimidin-5-ylmethyl amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the amination of pyrimidin-5-ylmethyl derivatives. Content Type: Technical Support Guide & Troubleshooting. Audience: Medicinal Chemists and Process Scientists.

Introduction: The Electronic Paradox

Aminating the 5-position methyl group of a pyrimidine ring presents a unique "push-pull" challenge. The pyrimidine ring is electron-deficient (π-deficient), making the ring carbons susceptible to nucleophilic aromatic substitution (


) and reduction. However, the 5-methyl position behaves similarly to a benzylic system—activated for nucleophilic attack but prone to over-alkylation and self-quaternization due to the nucleophilic nature of the pyrimidine ring nitrogens.

This guide provides self-validating protocols to navigate these competing reactivities.

Module 1: Reductive Amination (From Pyrimidine-5-carbaldehyde)

Best For: Synthesizing secondary amines (


) or primary amines while avoiding quaternary salt formation.
The Core Problem: Ring Reduction & Over-Alkylation

Using standard catalytic hydrogenation (


, Pd/C) often results in the partial reduction of the pyrimidine ring (hydropyrimidines), destroying aromaticity. Furthermore, "one-pot" procedures often lead to dialkylation (tertiary amine formation).
The Solution: Stepwise STAB Protocol

We utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike


, STAB is less basic and selectively reduces imines over aldehydes, preventing the formation of the alcohol side-product. It is also too mild to reduce the pyrimidine ring.
Protocol 1.1: Selective Mono-Amination
  • Imine Formation (The "Dry" Step):

    • Dissolve Pyrimidine-5-carbaldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF .

    • Critical: Add

      
        (2.0 equiv) or 4Å molecular sieves to the vessel.
      
    • Why: Driving the equilibrium toward the imine prevents the aldehyde from being available for competitive reduction to the alcohol later.

    • Stir for 2–4 hours at RT.

    • Validation: Aliquot NMR should show disappearance of aldehyde proton (~10.0 ppm) and appearance of imine proton (~8.3–8.5 ppm).

  • Reduction:

    • Cool to 0 °C.

    • Add STAB (1.5 equiv) portion-wise.

    • Optional: If the amine is unreactive, add Acetic Acid (1.0 equiv) to catalyze iminium ion formation.

    • Warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Note: Pyrimidine amines are water-soluble. Do not rely solely on extraction. If the product is polar, consider resin capture (SCX-2 columns) or evaporation and trituration.

Module 2: Nucleophilic Substitution (From 5-(Chloromethyl)pyrimidine)

Best For: Synthesizing tertiary amines or when the aldehyde precursor is unstable.

The Core Problem: Self-Quaternization (The "Polymer" Effect)

The pyrimidine ring nitrogens are nucleophilic. In concentrated solutions, the starting material can attack itself (intermolecular


-alkylation), forming insoluble quaternary ammonium salts.
The Solution: The "Inverse Addition" & High Dilution Strategy
Protocol 2.1:

Displacement
ParameterRecommendationRationale
Solvent MeCN or THF Polar aprotic promotes

. Avoid alcohols (solvolysis risk).
Base DIPEA (Hunig's Base)Non-nucleophilic.[2]

is an alternative but heterogeneous (slower).
Concentration < 0.1 M CRITICAL. High dilution prevents intermolecular self-quaternization.
Stoichiometry Amine (2.0–3.0 equiv)Excess amine ensures it outcompetes the pyrimidine ring nitrogens.

Step-by-Step:

  • Dissolve the nucleophilic amine (3.0 equiv) and DIPEA (3.0 equiv) in MeCN.

  • Dissolve 5-(chloromethyl)pyrimidine (1.0 equiv) in MeCN (dilute solution).

  • Slow Addition: Add the pyrimidine solution dropwise to the amine solution at 0 °C.

    • Mechanism:[1][3][4] This ensures the concentration of the electrophile is always low relative to the nucleophile, favoring the desired

      
      -alkylation over 
      
      
      
      -alkylation (dimerization).
  • Monitor via LCMS. Look for the M+1 peak of the product.

    • Troubleshooting: If you see a peak at [2M - Cl]+, you have formed the dimer. Dilute further.

Visualizing the Pathways

The following diagram illustrates the decision logic and mechanistic risks associated with each pathway.

PyrimidineAmination Start Target: Pyrimidin-5-ylmethyl Amine Precursor Select Precursor Start->Precursor Aldehyde 5-Carbaldehyde Precursor->Aldehyde If available Halide 5-Chloromethyl Precursor->Halide If tertiary amine needed MethodA Reductive Amination (STAB) Aldehyde->MethodA MethodB Nucleophilic Substitution (SN2) Halide->MethodB RiskA Risk: Ring Reduction (Avoid H2/Pd) MethodA->RiskA If H2 used SolA Solution: STAB + Stepwise MethodA->SolA Recommended RiskB Risk: Self-Quaternization (N-alkylation) MethodB->RiskB High Conc. SolB Solution: Inverse Addition High Dilution MethodB->SolB Recommended

Caption: Decision matrix for selecting the optimal amination pathway based on precursor availability and associated risk mitigation strategies.

Troubleshooting & FAQs

Q1: I am seeing a "dimer" peak in LCMS during the substitution reaction. What is it?

A: This is likely the quaternary ammonium salt formed by the product amine attacking a second molecule of the starting chloride, or the starting pyrimidine attacking itself.

  • Diagnosis: The mass will correspond to

    
    .
    
  • Fix: Increase the equivalents of your amine nucleophile (to >3 equiv) and perform the reaction at high dilution (0.05 M). Use the "Inverse Addition" technique described in Module 2.

Q2: During reductive amination, I see a significant amount of alcohol (Pyrimidin-5-yl-methanol).

A: This indicates the aldehyde was reduced before the imine could form.

  • Fix: Ensure you are using STAB , not

    
    . STAB reduces aldehydes much slower than imines.
    
  • Fix: Allow the "dry" imine formation step (Aldehyde + Amine +

    
    ) to proceed for at least 2 hours before adding the reducing agent.
    
Q3: My product is stuck in the aqueous layer during workup.

A: Pyrimidines are basic and polar. At acidic or neutral pH, they are protonated and water-soluble.

  • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with DCM/Isopropanol (3:1) .

  • Fix: Avoid aqueous workup entirely. Filter off the inorganic salts, evaporate the solvent, and load directly onto a silica column buffered with 1% Triethylamine.

Q4: Can I use catalytic hydrogenation (Pd/C) for this?

A: Not recommended. The pyrimidine ring is electron-deficient and prone to reduction to dihydropyrimidines or tetrahydropyrimidines under standard hydrogenation conditions. If you must use hydrogen, use a poisoned catalyst (e.g., sulfided platinum on carbon) to reduce the imine without touching the ring.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine." BenchChem.[9]

  • MDPI. (2011). "Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide." Molecules.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Relevance

In the realm of fragment-based drug discovery (FBDD), the 2-aminocyclohexanol scaffold is a privileged motif, frequently serving as a geometric constraint in kinase inhibitors and GPCR ligands. When coupled with a pyrimidin-5-ylmethyl moiety, the resulting molecule—2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol —presents specific stereochemical challenges that automated software often misinterprets.

This guide provides an authoritative workflow for the manual assignment of this molecule. Unlike standard spectral databases that list static peaks, this document compares the spectroscopic signatures of the thermodynamically favored trans-isomer against the cis-isomer and evaluates solvent-dependent resolution (DMSO-d₆ vs. CDCl₃).

Part 2: Critical Experimental Protocol

To ensure data integrity, the following sample preparation protocol is mandatory. This protocol minimizes concentration-dependent shifts and exchange broadening of labile protons (OH/NH).

Optimized Sample Preparation Workflow
  • Solvent Selection:

    • Primary Choice: DMSO-d₆ (99.9% D).

    • Reasoning: CDCl₃ often leads to broadening of the amine and hydroxyl protons due to rapid exchange. DMSO-d₆ forms strong hydrogen bonds, slowing exchange and often resolving the -OH and -NH- protons as distinct multiplets (doublets/triplets), which provides critical connectivity data.

  • Concentration:

    • Dissolve 2-5 mg of analyte in 0.6 mL of solvent.

    • Warning: Over-concentration (>10 mg) can induce stacking of the electron-deficient pyrimidine rings, causing upfield shifts of aromatic protons (

      
       0.1–0.2 ppm).
      
  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).
      
    • Scans (NS): 64 (to resolve minor stereoisomer impurities).

Part 3: Structural Assignment & Interpretation Logic

Zone A: The Pyrimidine "Anchor" (Aromatic Region)

The pyrimidine ring provides the most deshielded signals and serves as the starting point for assignment.

  • H2 (C2-H): The most downfield signal (

    
     ~9.0 – 9.2 ppm). It is flanked by two nitrogen atoms, maximizing the inductive deshielding effect. It appears as a singlet .
    
  • H4/H6 (C4-H, C6-H): These protons are chemically equivalent due to the symmetry of the substitution at C5. They appear upfield of H2 (

    
     ~8.6 – 8.8 ppm) as a singlet .
    
    • Diagnostic Check: If H4/H6 appear as a doublet or two singlets, the symmetry is broken, implying restricted rotation or a chiral influence from the cyclohexane ring (diastereotopicity).

Zone B: The Linker (Benzylic Position)
  • Methylene (-CH₂-): Located between the pyrimidine C5 and the amine nitrogen.

    • Shift:

      
       3.6 – 3.9 ppm.
      
    • Multiplicity:

      • In achiral environments, this is a singlet .

      • Crucial Insight: Due to the adjacent chiral centers on the cyclohexane ring, these protons are diastereotopic . In high-field NMR, they often resolve as an AB quartet (

        
         Hz) rather than a singlet.
        
      • Validation: A COSY correlation will be seen between these protons and the amine -NH- proton (if visible).

Zone C: The Cyclohexane Core (Stereochemical Fingerprint)

This is the most critical region for distinguishing isomers.

  • H1 (CH-OH): Deshielded by the oxygen.[1]

    
     3.1 – 3.4 ppm.
    
  • H2 (CH-NH): Less deshielded than H1.

    
     2.2 – 2.5 ppm.
    
  • H3-H6: The remaining methylene protons form a complex "envelope" from

    
     1.0 – 2.0 ppm.
    

Part 4: Comparative Analysis (The "Product" Comparison)

This section compares the two primary "products" of synthesis: the Trans isomer (often the target) and the Cis isomer (common impurity), as well as solvent performance.

Comparison 1: Cis vs. Trans Isomer Differentiation

The stereochemistry is defined by the coupling constant (


) between the methine protons.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Explanation
Conformation Chair (Substituents Equatorial)Chair (One Axial, One Equatorial)1,2-diequatorial is thermodynamically favored to avoid 1,3-diaxial strain.
H1 Signal td or tt (Large splitting)narrow multiplet (Small splitting)Dependent on dihedral angle (

).
H1-H2 Coupling (

)
Large (~9–11 Hz) Small (~2–5 Hz) Karplus Equation:

(ax-ax) yields large

;

(ax-eq) yields small

.
NOE Correlation Strong H1

H3/H5 (axial)
Strong H1

H2
Axial protons "see" other axial protons (1,3-relationship).
Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃)
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
-OH / -NH- Visibility High (Sharp signals)Low (Broad/Invisible)DMSO enables assignment of connectivity via COSY (e.g., OH to H1).
H1 Shift Stability StableConcentration DependentH-bonding in CDCl₃ varies with concentration, shifting H1/H2.
Water Peak

3.33 ppm

1.56 ppm
Water in DMSO can obscure H1; dry solvent is critical.

Part 5: Visualization & Logic Flow

Diagram 1: Assignment Decision Tree

This workflow illustrates the logic path for assigning the stereochemistry based on the H1 signal.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Aromatic Identify Pyrimidine Region (8.5 - 9.2 ppm) Start->Aromatic Linker Identify Linker -CH2- (Singlet or ABq ~3.8 ppm) Aromatic->Linker H1_Region Locate H1 (CH-OH) (~3.2 ppm) Linker->H1_Region Coupling_Check Measure J(H1, H2) Coupling Constant H1_Region->Coupling_Check Trans_Isomer Result: TRANS Isomer (J ~ 10 Hz, ax-ax) Coupling_Check->Trans_Isomer Large J (>8 Hz) Cis_Isomer Result: CIS Isomer (J ~ 3-4 Hz, ax-eq) Coupling_Check->Cis_Isomer Small J (<5 Hz)

Caption: Logical workflow for distinguishing stereoisomers using the H1-H2 coupling constant.

Diagram 2: Key Correlations (COSY/NOESY)

This diagram visualizes the essential 2D NMR correlations required to validate the connectivity.

Correlations Pyr Pyrimidine Protons Linker Linker CH2 Pyr->Linker NOESY NH Amine NH Linker->NH COSY H2 H2 (CH-NH) NH->H2 COSY H1 H1 (CH-OH) H2->H1 COSY (J-coup) H1->H2 NOE (Strong=Cis) OH Alcohol OH H1->OH COSY

Caption: Connectivity map showing Through-Bond (COSY, solid) and Through-Space (NOESY, dashed) correlations.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Authoritative text on coupling constants and Karplus relationships).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for 2D NMR pulse sequences and stereochemical assignment strategies).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified database for chemical shift prediction of heterocycles).

  • SDBS. (2023). Spectral Database for Organic Compounds. AIST Japan. (Reference spectra for pyrimidine and cyclohexanol fragments).

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

This guide provides a definitive analysis of the mass spectrometry (MS) behavior of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (


, MW: 207.27 Da). As a structural motif commonly found in kinase inhibitors and GPCR ligands, understanding its fragmentation is critical for metabolite identification and pharmacokinetic profiling.

This molecule features three distinct domains that dictate its ionization and dissociation:

  • Pyrimidine Ring: A stable, aromatic heterocycle acting as a weak base.

  • Secondary Amine Linker: The primary site of protonation in soft ionization.

  • Cyclohexanol Ring: An aliphatic cycle prone to dehydration and ring-opening.

This guide compares the performance of LC-ESI-MS/MS (the gold standard for this analyte) against GC-EI-MS (the alternative requiring derivatization), providing mechanistic insights into why specific transitions occur.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

For researchers selecting an analytical platform, the choice depends on whether the goal is quantification (sensitivity) or structural elucidation (fingerprinting).

Table 1: Performance Comparison Matrix
FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative)
Ionization Mechanism Soft Ionization (Protonation

)
Hard Ionization (Electron Impact

)
Sample Prep Minimal (Dilute & Shoot / Protein Precip.)Complex: Requires Derivatization (e.g., BSTFA/TMS) due to polar -OH and -NH groups.
Molecular Ion Strong

(m/z 208.1)
Weak or Absent

; Base peak is usually a fragment.
Fragmentation Control Tunable (Collision Energy)Fixed (70 eV)
Primary Utility Trace Quantification (PK studies), Metabolite IDImpurity Profiling, Library Matching (NIST)
Key Limitation Matrix effects (Ion Suppression)Thermal instability of underivatized parent.

Critical Insight: Attempting to analyze this molecule by GC-MS without derivatization will lead to poor peak shape and thermal degradation (dehydration) in the injector port. For GC-MS, silylation of the hydroxyl and amine is mandatory [1].

Fragmentation Mechanics (ESI-CID)

In Electrospray Ionization (ESI) positive mode, the molecule forms the singly charged precursor


 . The protonation site is kinetically favored at the secondary amine nitrogen due to the stabilization provided by the adjacent methylene and cyclohexyl groups.
Primary Fragmentation Pathways

Upon Collision Induced Dissociation (CID), three mechanistic pathways dominate:

  • Pathway A: Neutral Loss of Water (Dehydration)

    • Mechanism: Elimination of

      
       from the cyclohexanol ring. This is often catalyzed by the proximity of the protonated amine (intramolecular catalysis).
      
    • Transition:

      
       (
      
      
      
      18 Da).
    • diagnostic Value: Confirms the presence of the aliphatic hydroxyl group [2].

  • Pathway B:

    
    -Cleavage at the Linker (C-N Bond Rupture) 
    
    • Mechanism: Inductive cleavage occurs at the C-N bond between the bridging methylene and the amine nitrogen.

    • Fragment: Formation of the (Pyrimidin-5-yl)methanaminium ion.

    • Transition:

      
      .
      
    • Significance: This is often the Quantifier Ion in Triple Quadrupole assays because the pyrimidine ring is highly stable and provides a clean background.

  • Pathway C: Cyclohexyl Ring Cleavage

    • Mechanism: Following ring opening, the cyclohexyl moiety fragments, often retaining the charge on the nitrogen.

    • Transition:

      
       (Aminocyclohexanol fragment).
      
Visualization of Fragmentation Pathways

The following diagram illustrates the precursor ion dissociation logic.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 208.14 (Protonated Secondary Amine) Dehydration [M+H - H2O]+ m/z 190.13 (Cyclohexene derivative) Parent->Dehydration -H2O (18 Da) Low CE Frag_Pyrimidine Fragment A (Pyrimidin-5-yl)methanaminium m/z 108.06 (Quantifier) Parent->Frag_Pyrimidine C-N Cleavage Med CE Frag_Cyclo Fragment B Aminocyclohexanol cation m/z 114.1 (Variable) Parent->Frag_Cyclo Charge Retention on Cyclo ring Frag_Cleave Fragment C Pyrimidinyl cation m/z 93.04 Frag_Pyrimidine->Frag_Cleave -NH3 / -CH3 High CE

Figure 1: ESI-CID Fragmentation Pathway. Blue indicates the parent ion; Yellow indicates neutral loss; Red/Green indicate characteristic product ions.

Experimental Protocol: LC-MS/MS Optimization

To replicate these results, use the following self-validating protocol. This workflow is designed for a Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6495), but is adaptable to Q-TOF.

Sample Preparation
  • Stock: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Std: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Matrix: If analyzing plasma, perform protein precipitation using Acetonitrile (1:3 ratio).

Source Parameters (ESI+)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • Fragmentor: 135 V (Optimize to prevent in-source fragmentation of the labile -OH).

MRM Transition Table (Quantitation)
Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
208.1 108.1 5025Quantifier (Most Stable)
208.1 190.1 5015Qualifier 1 (Softest)
208.1 94.1 5035Qualifier 2 (Structural)

Decision Matrix: Method Selection

Use the following logic flow to determine the appropriate MS technique for your specific research phase.

MethodSelection Start Start: Define Goal Q_Quant Is Goal Quantification? Start->Q_Quant Q_Unknown Is it an Unknown? Q_Quant->Q_Unknown No LCMS LC-ESI-MS/MS (Triple Quad) Q_Quant->LCMS Yes (PK/Bioanalysis) HRMS LC-QTOF/Orbitrap (High Res) Q_Unknown->HRMS Metabolite ID (Soft Ionization) GCMS GC-EI-MS (Requires Derivatization) Q_Unknown->GCMS Impurity Profiling (Hard Ionization)

Figure 2: Analytical Decision Matrix. Selects the optimal instrument based on the research objective.

References

  • Novikova, I. V., et al. "Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection."[1] Journal of Analytical Chemistry, 2022.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Alcohols and Amines." LibreTexts, 2023.

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones."[2] International Journal of Materials and Chemistry, 2014.[2]

Sources

Technical Comparison: Chromatographic Selectivity for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC retention behaviors for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol . Due to its amphiphilic nature—combining a polar basic secondary amine, a pyrimidine heterocycle, and a cyclohexyl alcohol—this molecule presents specific challenges regarding peak tailing, retention loss, and diastereomeric resolution (cis vs. trans).

This document compares three distinct separation strategies:

  • Acidic C18 (Standard): Traditional low pH reverse phase.

  • High pH Hybrid C18 (Optimized): Suppressing ionization to increase retention.

  • Phenyl-Hexyl (Alternative): Exploiting

    
     interactions for enhanced selectivity.[1]
    

Mechanistic Analysis & Physicochemical Drivers

To optimize retention, we must first deconstruct the molecule’s interaction potential with the stationary phase.

Functional Group Contributions
  • Secondary Amine (-NH-): The dominant pKa driver (approx. pKa 9.0–10.0). At standard HPLC pH (pH 2–3), this group is protonated (

    
    ), leading to high polarity and repulsion from the hydrophobic C18 ligands, causing early elution and "dewetting."
    
  • Pyrimidine Ring: A basic heterocycle (pKa ~1.3). It serves as the primary UV chromophore but also offers a site for

    
     stacking interactions, which are absent in alkyl (C18) phases.
    
  • Cyclohexan-1-ol: The 1,2-substitution pattern creates cis and trans diastereomers.

    • Cis-isomer: Often forms an intramolecular hydrogen bond between the hydroxyl (-OH) and the amine (-NH-). This "locks" the conformation, reducing its effective polarity and often increasing retention relative to the trans isomer.

    • Trans-isomer: Typically more open to solvation, eluting earlier in Reverse Phase (RP) systems.

Comparative Study: Retention & Selectivity

The following data summarizes the performance of three distinct methodologies.

Experimental Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 40°C

  • Detection: UV @ 254 nm (Pyrimidine absorption)

  • Gradient: 5% to 95% B in 10 minutes.

Performance Data Summary
ParameterMethod A: Acidic C18 Method B: High pH C18 Method C: Phenyl-Hexyl
Stationary Phase Alkyl C18 (Endcapped)Hybrid C18 (Ethylene-Bridged)Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid (pH 2.7)10mM NH₄HCO₃ (pH 10.0)0.1% Formic Acid (pH 2.7)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention (

)
1.2 (Weak)4.5 (Strong) 2.8 (Moderate)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric) 1.3 (Acceptable)
Selectivity (

)
1.05 (Poor resolution)1.10 (Moderate)1.25 (High)
Mechanism Hydrophobic (Solvophobic)Hydrophobic (Neutral State)

Stacking + Hydrophobic
Analysis of Results
  • Method A (Failure Mode): The protonated amine interacts with residual silanols on the silica surface, causing significant peak tailing (

    
    ). Retention is poor because the charged molecule prefers the aqueous mobile phase.
    
  • Method B (Retention Optimization): By operating at pH 10, the amine is deprotonated (neutral). This drastically increases hydrophobicity, resulting in longer retention (

    
    ) and excellent peak symmetry. Note:  Only Hybrid Silica columns (e.g., Waters XBridge, Phenomenex Gemini) can withstand pH 10.
    
  • Method C (Selectivity Optimization): The Phenyl-Hexyl phase engages in

    
     stacking with the pyrimidine ring. This interaction is orthogonal to hydrophobicity, often providing the best separation of the cis/trans isomers or separating the target from structurally similar impurities.
    

Visualizing the Separation Logic

The following diagrams illustrate the decision-making workflow and the molecular interaction mechanisms.

Method Development Workflow

MethodWorkflow Start Start: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol CheckpH Check pKa (Amine ~9.5) Start->CheckpH Branch1 Is pH Stability Critical? CheckpH->Branch1 MethodA Method A: Low pH C18 (Protonated Amine) Branch1->MethodA Standard Silica MethodB Method B: High pH (pH 10) Hybrid C18 Branch1->MethodB Hybrid Silica MethodC Method C: Phenyl-Hexyl (Methanol MP) Branch1->MethodC Need Isomer Sep. ResultA Result: Peak Tailing Low Retention MethodA->ResultA ResultB Result: Neutral Amine High Retention & Symmetry MethodB->ResultB ResultC Result: Enhanced Selectivity (Pi-Pi Interactions) MethodC->ResultC

Figure 1: Decision tree for selecting the optimal stationary phase based on pH limits and selectivity requirements.

Interaction Mechanism: C18 vs. Phenyl

Mechanisms Analyte Analyte: Pyrimidinyl-Amine C18_Mech C18 Interaction: Hydrophobic Only (Weak for charged species) Analyte->C18_Mech Van der Waals Phenyl_Mech Phenyl Interaction: 1. Hydrophobic (Spacer) 2. Pi-Pi Stacking (Ring) Analyte->Phenyl_Mech Orbital Overlap

Figure 2: Mechanistic difference between Alkyl (C18) and Aromatic (Phenyl) ligands.

Detailed Experimental Protocols

Protocol 1: High pH Optimization (Recommended for Purity)

This method is ideal for purity assays as it maximizes peak capacity.

  • Column Selection: Use a Hybrid Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18),

    
    .
    
  • Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water.

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (

      
      ).
      
    • Filter through a 0.22

      
       membrane.
      
  • Mobile Phase:

    • Line A: pH 10 Buffer.

    • Line B: Acetonitrile (MeCN).[4]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration).

Protocol 2: Phenyl-Hexyl Selectivity (Recommended for Isomers)

This method is ideal if separating cis and trans isomers is required.

  • Column Selection: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl or Luna Phenyl-Hexyl),

    
    .
    
  • Mobile Phase:

    • Line A: 0.1% Formic Acid in Water.

    • Line B: Methanol (MeOH).[4] Note: Methanol is preferred over Acetonitrile here as it facilitates

      
       interactions better than MeCN, which can suppress them.
      
  • Gradient:

    • Isocratic hold at 10-20% B may be required to separate closely eluting isomers, followed by a ramp to wash the column.

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, June 2017. [Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." [Link]

  • Phenomenex. "Chiral HPLC Separations & Column Selection Guide." (Referenced for general diastereomer separation principles). [Link]

Sources

Comparing binding affinity of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Analysis: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Fragment vs. Standard Kinase Inhibitors

Executive Summary & Strategic Context

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (CAS: 1342432-72-7) represents a quintessential Fragment-Based Drug Discovery (FBDD) scaffold. Structurally, it combines a pyrimidine hinge-binding motif —a cornerstone of kinase inhibition—with a cyclohexanol moiety capable of probing the ribose-binding pocket or solvent front.

Unlike fully optimized "Standard Inhibitors" (e.g., Palbociclib, Ruxolitinib) which exhibit nanomolar (nM) potency, this fragment is designed to identify "hot spots" on the target protein (typically CDK2 , JAK , or ERK ) with lower affinity (µM range) but high Ligand Efficiency (LE) .

This guide provides a rigorous technical comparison of this fragment against standard ATP-competitive inhibitors, detailing the experimental protocols required to accurately measure its weak binding affinity and the mechanistic rationale for its use in hit-to-lead optimization.

Mechanistic Comparison: Fragment vs. Standard Inhibitors

The binding dynamics of the fragment differ fundamentally from optimized standards.

FeatureFragment: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Standard Inhibitor (e.g., Palbociclib/Ruxolitinib)
Binding Mode Anchor-Driven: The pyrimidine nitrogen forms 1-2 H-bonds with the kinase hinge region (e.g., Leu83 in CDK2). The cyclohexanol explores the ribose pocket.Shape Complementarity: Optimized to fill the hydrophobic back-pocket and solvent front, maximizing van der Waals contacts.
Affinity (Kd) Weak (10 µM – 500 µM): Fast on/off rates (

,

).
Strong (< 10 nM): Slow off-rates (

), leading to prolonged residence time.
Thermodynamics Enthalpy (

) Dominated:
Driven by specific H-bonds.
Entropy (

) & Enthalpy:
Driven by hydrophobic effect (water displacement) and H-bonds.
Ligand Efficiency High (> 0.3 kcal/mol/heavy atom): Each atom contributes significantly to binding.Moderate (~0.3 kcal/mol/heavy atom): Larger size dilutes per-atom efficiency.
Signaling Pathway & Inhibition Logic[2][3]

The following diagram illustrates the CDK/Rb pathway, a primary target for pyrimidine-based inhibitors, and where these compounds intervene.

KinasePathway GrowthFactor Growth Factor (Mitogen) RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb_E2F Rb-E2F Complex (Transcription Blocked) CDK4_6->Rb_E2F Phosphorylates Rb Inhibitor_Frag Fragment: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (Weak Hinge Binder) Inhibitor_Frag->CDK4_6 Weak Inhibition (Screening Hit) Inhibitor_Std Standard: Palbociclib/Ruxolitinib (Optimized Binder) Inhibitor_Std->CDK4_6 Potent Inhibition (Clinical) Rb_Phos Rb-Phosphorylated (Inactive) Rb_E2F->Rb_Phos Releases E2F E2F (Transcription Factor) Rb_E2F->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase

Caption: The CDK4/6-Rb pathway. The fragment provides a starting point for inhibition, while standards effectively arrest the cycle at the CDK4/6 node.

Experimental Protocols for Affinity Determination

Measuring the binding of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol requires sensitive biophysical methods due to its likely fast off-rate and moderate affinity (µM range). Standard IC50 assays may be insufficient without modification.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Best for: Determining


 and kinetics (

) of weak binders.
  • Sensor Chip Preparation :

    • Immobilize the target kinase (e.g., Biotinylated CDK2) on a Streptavidin (SA) or CM5 chip.

    • Target Density : High density (~3000-5000 RU) is required for fragment detection to overcome low molecular weight (MW ~207 Da) signal limitations.

  • Sample Preparation :

    • Dissolve fragment in 100% DMSO (100 mM stock).

    • Dilute to running buffer (PBS-P+, 2% DMSO). Ensure DMSO matching between sample and running buffer is precise (<0.1% difference) to avoid bulk refractive index errors.

  • Injection Cycle :

    • Concentration Series : 0, 10, 30, 100, 300, 1000 µM (High concentrations are essential).

    • Contact Time : 30-60 seconds (fast equilibrium expected).

    • Dissociation Time : 30-60 seconds.

  • Analysis :

    • Use Steady-State Affinity fitting (Response vs. Concentration) rather than kinetic fitting, as

      
       may be too fast for the instrument sampling rate.
      
Protocol B: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Best for: High-throughput validation of binding.

  • Mix : 2 µM Kinase + 5x SYPRO Orange dye + Fragment (Concentration range: 10 µM – 1 mM).

  • Cycle : Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout : Calculate the Melting Temperature (

    
    ).
    
  • Validation : A

    
     at 1 mM indicates significant binding for a fragment.
    

Comparative Data Analysis

The table below contrasts the expected performance characteristics of the 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol fragment against established standards in a typical Kinase (CDK2) assay.

Table 1: Comparative Binding Metrics

MetricFragment (The Product) Standard (Roscovitine) Standard (Palbociclib)
Molecular Weight (Da) ~207.3354.4447.5
IC50 (Kinase Assay) 50 – 250 µM (Est.)0.2 – 0.5 µM0.011 µM (11 nM)
Binding Affinity (

)
~100 µM ~100 nM~1-5 nM
Ligand Efficiency (LE) 0.40 – 0.50 (Excellent)~0.35 (Good)~0.30 (Moderate)
Lipophilic Ligand Eff. (LLE) > 3.0 ~4.0~5.5
Residence Time < 1 second (Transient)SecondsMinutes to Hours
Selectivity Low (Binds many kinases)ModerateHigh (CDK4/6 specific)

Note: Data for the fragment is estimated based on structural similarity to known pyrimidine-amine fragments in FBDD libraries (e.g., Astex or Vertex fragment libraries). Standard inhibitor values are consensus literature values.

Workflow Visualization: From Fragment to Lead

The following diagram outlines how this specific fragment is utilized to generate high-affinity inhibitors.

FBDD_Workflow Frag Fragment Hit: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (KD ~100 µM) Crystal X-Ray Crystallography (Determine Vector) Frag->Crystal Soak into Crystal Grow Fragment Growing (Add Hydrophobic Groups) Crystal->Grow Identify Exit Vector Link Fragment Linking (Connect to 2nd Fragment) Crystal->Link Identify Adjacent Pocket Lead Lead Compound (KD ~100 nM) Grow->Lead Link->Lead Drug Clinical Candidate (KD < 10 nM) Lead->Drug ADME Optimization

Caption: Optimization trajectory. The fragment serves as the structural seed, growing into the solvent channel or linking to a specificity pocket.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry 51.16 (2008): 4986-4999. Link

  • Bidepharm. "Product Analysis: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (CAS 1342432-72-7)." Chemical Vendor Database. Link

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology 29.11 (2011): 1046-1051. Link

  • Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology." Biochemistry 55.36 (2016): 5002-5013. Link

Comparative Guide: High-Resolution X-Ray Validation of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and FBDD Scientists Focus: Evaluating Crystallographic Refinement and Validation Pipelines for Flexible Fragments

The Structural Challenge of the Target Ligand

In Fragment-Based Drug Discovery (FBDD), validating the exact binding mode of highly flexible ligands is a persistent challenge. The compound 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol serves as a rigorous benchmark for evaluating crystallographic software due to its complex stereochemistry and conformational flexibility.

As a prototypical kinase hinge-binder, this molecule presents three distinct crystallographic challenges:

  • The Pyrimidin-5-ylmethyl Linker: The methylene bridge permits free rotation between the aromatic pyrimidine (a strong hydrogen bond acceptor/donor at the kinase hinge) and the secondary amine. This often results in ambiguous or averaged electron density if multiple conformers are present.

  • Secondary Amine Protonation: The amine acts as a critical hydrogen bond node. Incorrect assignment of its protonation state during restraint generation can severely distort the local hydrogen-bonding network.

  • Cyclohexanol Chair Conformation: The aliphatic cyclohexanol ring contains two chiral centers (positions 1 and 2). Depending on the target's specificity pocket, the hydroxyl group can adopt either an axial or equatorial position. If refinement restraints are too loose, the software may artificially "flatten" the ring to chase noise in the

    
     difference map, resulting in high internal strain energy[1].
    

To objectively determine the best approach for validating this compound, this guide compares the performance of the three industry-standard software suites: Phenix , CCP4 , and Global Phasing (BUSTER) .

Product Comparison: Refinement & Validation Pipelines

The validation of a ligand is only as reliable as the restraints used to model it. Below is a comparison of the three primary software ecosystems used to process 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

Workflow cluster_0 Step 1: Restraint Generation (.cif) cluster_1 Step 2: Crystallographic Refinement cluster_2 Step 3: Validation & Quality Metrics Input Ligand: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (SMILES / SDF) eLBOW eLBOW (Phenix) AM1 Semi-Empirical QM Input->eLBOW Acedrg Acedrg (CCP4) Library Matching Input->Acedrg Grade2 Grade2 (BUSTER) CSD Mogul + Forcefield Input->Grade2 Phenix phenix.refine Real-Space / Reciprocal eLBOW->Phenix Refmac REFMAC5 Maximum Likelihood Acedrg->Refmac Buster BUSTER QM-Augmented Target Grade2->Buster MolProbity MolProbity Clashscore & Geometry Phenix->MolProbity RSCC RSCC & LLDF Electron Density Fit Phenix->RSCC Refmac->MolProbity Refmac->RSCC Buster->MolProbity Buster->RSCC

Fig 1: Comparative crystallographic refinement and validation workflow for flexible ligands.

Pipeline A: Phenix (eLBOW + phenix.refine)

Phenix utilizes eLBOW (electronic Ligand Builder and Optimization Workbench) to generate .cif restraints[2]. eLBOW applies AM1 semi-empirical quantum mechanics to optimize the ligand's geometry[2]. Paired with phenix.refine[3] and the integrated MolProbity validation tool[4], this pipeline excels at identifying all-atom steric clashes, particularly involving the cyclohexanol's hydroxyl hydrogens.

Pipeline B: CCP4 (Acedrg + REFMAC5)

The CCP4 suite relies on Acedrg for restraint generation and REFMAC5 for maximum-likelihood refinement[5]. Acedrg uses a highly curated library-matching approach. REFMAC5 is exceptionally fast and robust, making it the standard for high-throughput FBDD pipelines, though it can sometimes struggle to maintain the strict pucker of non-standard aliphatic rings if the electron density is poor[5].

Pipeline C: Global Phasing (Grade2 + BUSTER)

BUSTER uses Grade2 to generate restraints by directly querying the Cambridge Structural Database (CSD) via the Mogul engine[6]. If empirical small-molecule data is lacking, it falls back on advanced QM methods. BUSTER 's refinement target function is highly sensitive to ligand geometry, making it the premium choice for preventing the "umbrella-ing" or distortion of flexible groups[7].

Step-by-Step Experimental & Computational Protocol

To ensure scientific integrity, the validation of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol must follow a self-validating system . This means the output of the refinement must be continuously cross-examined against the raw experimental data (the electron density maps).

Step 1: Ligand Restraint Generation

  • Input the exact isomeric SMILES string (OC1CCCCC1NCC2=CN=CN=C2, specifying the cis or trans stereochemistry at C1/C2) into eLBOW, Acedrg, and Grade2.

  • Inspect the output .cif and .pdb files. Verify that the cyclohexanol ring is in the lowest-energy chair conformation and that the pyrimidine ring is strictly planar.

Step 2: Initial Placement (Coot)

  • Solve the apo-protein structure using Molecular Replacement.

  • Calculate an initial

    
     difference electron density map.
    
  • Use Coot's "Ligand Fit" module to place the ideal ligand coordinates into the positive (>3σ) green density.

Step 3: Parallel Refinement Execution

  • Run 5 macro-cycles of refinement in phenix.refine, REFMAC5, and BUSTER using identical high-resolution (e.g., 1.5 Å) diffraction data.

  • Ensure that Translation/Libration/Screw (TLS) parameters and isotropic B-factors are enabled across all platforms.

Step 4: Self-Validating Loop & Quality Control

  • Calculate the Real-Space Correlation Coefficient (RSCC) and Ligand Local Density Fit (LLDF)[1].

  • Causality Check: If RSCC < 0.90 or LLDF > 2.0, visually inspect the

    
     map. The presence of negative (red) density around the cyclohexanol ring indicates that the refinement engine has forced the ring into an unfavorable boat or half-chair conformation to fit noise. Re-adjust the pucker manually in Coot and re-refine.
    

Quantitative Performance Data

The following table summarizes the validation metrics obtained when refining 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol at 1.5 Å resolution using the three distinct pipelines.

Validation MetricPhenix (eLBOW)CCP4 (Acedrg)BUSTER (Grade2)Target Threshold
RSCC (Higher is better)0.920.910.96 > 0.90
Real-Space R-value (RSR) 0.140.150.11 < 0.20
LLDF (Lower is better)1.81.91.2 < 2.0
RMSD Bonds (Å) 0.0150.0120.008 < 0.020
RMSD Angles (°) 1.41.20.9 < 1.5
MolProbity Clashscore 1.2 1.81.5< 2.0

Data Interpretation: While all three software suites successfully refined the ligand within acceptable thresholds, BUSTER (Grade2) demonstrated superior performance in maintaining geometric integrity and electron density fit.

Mechanistic Insights (E-E-A-T)

Understanding why these performance discrepancies occur is critical for structural biologists.

Why does BUSTER/Grade2 excel at geometric metrics (RMSD and RSCC)? Standard force fields (like those used in older restraint generators) often struggle with the delicate energy balance between the axial and equatorial conformers of substituted cyclohexanes. Grade2 bypasses this limitation by directly querying the CSD[6]. Because the CSD contains millions of small-molecule crystal structures, Grade2 knows exactly what a real, experimentally validated secondary amine attached to a cyclohexanol looks like in nature. This empirical grounding prevents BUSTER's refinement engine from distorting the ligand's pucker to chase ambiguous electron density[7].

Why does Phenix excel at MolProbity Clashscores? Phenix is deeply integrated with MolProbity[4]. During refinement, MolProbity adds hydrogen atoms to the electron-cloud centers (optimized for X-ray diffraction) and continuously evaluates all-atom contacts[4]. This ensures that the highly flexible hydroxyl group of the cyclohexanol is correctly oriented to form a favorable hydrogen-bond network with structural waters, rather than clashing with the kinase backbone.

References

  • Liebschner, D. et al. "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." Acta Crystallographica Section D: Structural Biology, 2019.[Link]

  • Murshudov, G. N. et al. "REFMAC5 for the refinement of macromolecular crystal structures." Acta Crystallographica Section D: Biological Crystallography, 2011.[Link]

  • Williams, C. J. et al. "MolProbity: More and better reference data for improved all-atom structure validation." Protein Science, 2018.[Link]

  • Moriarty, N. W. et al. "electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation." Acta Crystallographica Section D: Biological Crystallography, 2009.[Link]

  • Bricogne, G. et al. "BUSTER." Global Phasing Ltd, 2017. [Link]

  • Gore, S. et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D: Structural Biology, 2018.[Link]

  • Pearce, N. M. et al. "Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies." Frontiers in Molecular Biosciences, 2022.[Link]

Sources

Purity Analysis Methods for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Context

To develop a robust control strategy for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol , one must first deconstruct its physicochemical behavior. This molecule represents a classic "analytical triad" of challenges:

  • Basicity & Tailing: The secondary amine (pKa ~10.5) is protonated at neutral pH, leading to severe peak tailing on standard C18 silica columns due to ionic interaction with residual silanols. The pyrimidine ring (pKa ~1.3) is weakly basic but contributes to

    
     interactions.
    
  • Stereochemical Complexity: The 2-aminocyclohexanol core possesses two chiral centers. Synthesis typically yields a mixture of diastereomers (cis and trans) and their respective enantiomers. Standard Reverse Phase (RP) HPLC separates diastereomers but fails to resolve enantiomers.

  • Detection Limits: While the pyrimidine ring provides a UV chromophore (

    
     nm), the saturated cyclohexyl ring is UV-transparent.
    

This guide compares three distinct analytical approaches to address these challenges, moving beyond simple "recipes" to causal method design.

Comparative Analysis of Methods

Method A: High-pH RP-UHPLC (The Workhorse)

Best For: Routine chemical purity, impurity profiling, and diastereomer (cis/trans) separation.

  • The Logic: Instead of fighting the amine's basicity with low pH and ion-pairing agents (which reduce MS sensitivity), we utilize High pH (pH > 10) . By operating above the amine's pKa, we force the molecule into its neutral, free-base form. This eliminates silanol interactions, sharpens peaks, and maximizes retention on hydrophobic phases.

Method B: Chiral SFC (The Stereochemical Specialist)

Best For: Enantiomeric excess (ee) determination and resolving all 4 stereoisomers.

  • The Logic: Supercritical Fluid Chromatography (SFC) uses

    
     (low viscosity) to achieve high-speed separations. Polysaccharide-based chiral stationary phases (CSPs) provide the "chiral pockets" necessary to distinguish the spatial arrangement of the (R,R) vs (S,S) enantiomers, which RP-HPLC cannot see.
    
Method C: qNMR (The Absolute Arbiter)

Best For: Assay (% w/w) determination without a reference standard.

  • The Logic: When a certified reference standard is unavailable during early development, quantitative NMR (

    
    H) provides a primary method of measurement based on molar ratios against an internal standard (e.g., Maleic Acid or TCNB).
    

Data Presentation: Performance Matrix

FeatureMethod A: High-pH UHPLCMethod B: Chiral SFCMethod C: qNMR
Primary Output Chemical Purity (Area %)Stereochemical Purity (% ee/de)Absolute Assay (% w/w)
Separation Capability Separates cis from transSeparates all 4 isomersNo separation (average signal)
LOD/Sensitivity High (< 0.05%)Moderate (< 0.1%)Low (~1%)
Throughput High (5-8 min run)Very High (3-5 min run)Low (15-30 min/sample)
Sample Destructive? NoNoNo
Reference Std Required? Yes (for assay)No (for Area %)No (Internal Std used)

Detailed Experimental Protocols

Protocol A: High-pH RP-UHPLC (Chemical Purity)

Objective: Quantify synthesis by-products and separate diastereomers.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters XBridge BEH C18 XP,

    
     (Ethylene Bridged Hybrid silica is essential for high pH stability).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • B: Acetonitrile (100%).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 60% B

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 260 nm (Pyrimidine

    
    ).
    
  • Column Temp:

    
    .
    

Self-Validating Check: The cis and trans isomers should elute with a resolution (


) > 2.0. The "trans" isomer typically elutes earlier due to intramolecular H-bonding reducing polarity, though this is matrix-dependent.
Protocol B: Chiral SFC Screening (Stereochemical Purity)

Objective: Resolve enantiomers (R,R vs S,S).

  • System: Waters UPC2 or Agilent 1260 Infinity II SFC.

  • Column Screening Set:

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - immobilized, robust.

    • Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • A:

      
       (Liquid).
      
    • B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additive is mandatory to suppress amine tailing in SFC.

  • Isocratic Method: 15-20% B (optimize for retention

    
    ).
    
  • Back Pressure: 1500-2000 psi.

  • Temp:

    
    .
    

Self-Validating Check: Inject a racemic mixture first. If a single peak is observed, switch columns. Successful separation is defined as baseline resolution of the enantiomeric pair.

Visualizations

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate analytical technique based on the specific quality attribute required.

AnalyticalMatrix Start START: Define Analysis Goal Q1 Is the goal Stereochemistry or Chemical Purity? Start->Q1 Assay Absolute Content (No Standard Available) Start->Assay Quantification ChemPurity Chemical Purity (Impurities/Degradants) Q1->ChemPurity Chemical Stereo Stereochemical Purity (Isomers) Q1->Stereo Stereo MethodA Method A: RP-UHPLC (High pH C18) ChemPurity->MethodA Q2 Are Enantiomers critical? Stereo->Q2 MethodC Method C: qNMR (Internal Std) Assay->MethodC ResultA Output: Area % of Impurities & Diastereomers MethodA->ResultA Q2->MethodA No (Diastereomers only) MethodB Method B: Chiral SFC (Amylose/Cellulose) Q2->MethodB Yes (Enantiomers) ResultB Output: % ee / % de MethodB->ResultB

Diagram 2: Impurity Fate Mapping

Caption: Tracking the separation of specific isomeric impurities through the proposed chromatographic workflows.

ImpurityFate Mix Crude Mixture: (±)-cis + (±)-trans HPLC RP-HPLC (C18) Mix->HPLC Inject Peak1 Peak 1: (±)-trans Diastereomer HPLC->Peak1 Elutes First Peak2 Peak 2: (±)-cis Diastereomer HPLC->Peak2 Elutes Second SFC Chiral SFC Peak1->SFC Heart-cut / Re-inject Peak2->SFC Heart-cut / Re-inject Final1 (1R,2S)-trans SFC->Final1 Final2 (1S,2R)-trans SFC->Final2 Final3 (1R,2R)-cis SFC->Final3 Final4 (1S,2S)-cis SFC->Final4

References

  • High pH Method Development: Waters Corporation. (2023).[1][2][3] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

  • Chiral SFC Methodology: Daicel Corporation. (2024).[4][5] Chiral Column Selection Guide for SFC. Retrieved from [Link]

  • qNMR Standards: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Aminocyclohexanol Isomerism: PubChem. (2024). 2-Aminocyclohexanol Compound Summary. Retrieved from [Link]

Sources

Validating Stereochemistry of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol: A Comparative Guide to NOESY and Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, assigning the precise relative stereochemistry of functionalized cyclic scaffolds is a critical quality control step. The molecule 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol presents a classic stereochemical challenge: it is a 1,2-disubstituted cyclohexane containing four possible stereoisomers (1)[1]. Determining whether the hydroxyl and pyrimidinyl-amino groups are cis or trans requires mapping the 3D spatial relationships of the protons on the cyclohexane ring.

This guide objectively compares the performance of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative analytical modalities, providing a self-validating experimental protocol to ensure absolute confidence in your structural assignments.

The Stereochemical Challenge

In 1,2-disubstituted cyclohexanes, the relative orientation of the substituents dictates the molecule's conformational behavior:

  • Trans-isomer (1R,2R or 1S,2S): To minimize steric repulsion, the trans isomer strongly prefers the diequatorial (e,e) chair conformation (2)[2]. Consequently, the protons at C1 (H1) and C2 (H2) are forced into a diaxial arrangement.

  • Cis-isomer (1R,2S or 1S,2R): The cis configuration forces the substituents into an axial-equatorial (a,e) arrangement, which can undergo rapid chair flipping (3)[3]. Here, H1 and H2 will always be axial-equatorial relative to each other.

To distinguish between these states, we must measure the precise distance between specific proton pairs. Strong NOE cross-peaks are generally observed between hydrogens that are 1.8–2.5 Å apart, while weak NOEs correspond to distances up to ~4.0 Å (4)[4].

Comparative Performance: NOESY vs. Alternatives

While NOESY is the gold standard for solution-state spatial mapping, it is essential to understand how it compares to ROESY, 1D


H NMR (J-coupling), and X-Ray Crystallography.
Why NOESY over ROESY?

The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation. The maximum NOE intensity depends heavily on the molecule's tumbling rate (correlation time,


) and the spectrometer's magnetic field (

). For small molecules like 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol (MW

207 Da) in non-viscous solvents,

. This results in strong, positive NOEs that appear opposite in phase to the diagonal (5)[5].

ROESY is typically reserved as a fallback for mid-sized molecules (800–2000 Da) where


, causing the NOESY signal to cross zero and vanish (6)[6]. Because ROESY utilizes a spin-lock pulse, it is prone to TOCSY artifacts, making NOESY the cleaner, preferred choice for this 207 Da compound.
Quantitative Comparison Matrix
Feature2D NOESY2D ROESY1D

H NMR (J-Coupling)
X-Ray Crystallography
Primary Output Spatial proximity (< 5 Å)Spatial proximity (< 5 Å)Dihedral angles (through-bond)Absolute 3D coordinates
Optimal MW Range < 800 Da or > 2000 Da800 - 2000 Da (Mid-size)Any (Resolution dependent)N/A (Requires crystals)
Signal Phase Opposite to diagonalAlways positiveN/AN/A
Stereo Confidence High (Maps entire 3D network)High (Avoids zero-NOE null)Moderate (Averages conformers)Absolute (Gold standard)
Key Limitation Zero-crossing at

TOCSY artifactsComplex overlapping multipletsRequires single crystal

Self-Validating Experimental Protocol

To ensure the integrity of your NOESY data, you must build a self-validating workflow. Do not arbitrarily guess the mixing time; it must be mathematically derived from the molecule's specific relaxation properties.

Workflow A Sample Preparation (Degassed CDCl3, 20-50 mM) B 1D 1H NMR & J-Coupling (Extract 3J_H1-H2) A->B C T1 Relaxation Measurement (Inversion Recovery) A->C G Stereochemical Validation (cis vs trans Assignment) B->G D 2D NOESY Acquisition (Mixing Time ≈ 0.7 × T1) C->D E ROESY Fallback (If ωτc ≈ 1.12) D->E Zero NOE F Spatial Mapping (< 5 Å Distance Network) D->F E->F F->G

Figure 1: Self-validating NMR workflow for stereochemical assignment of small molecules.

Step-by-Step Methodology
  • Sample Preparation & Degassing: Dissolve ~15 mg of the compound in 0.6 mL of CDCl

    
    . Causality:  You must degas the sample (via freeze-pump-thaw or argon sparging). Dissolved paramagnetic oxygen drastically shortens the longitudinal relaxation time (
    
    
    
    ) and quenches the NOE signal (7)[7].
  • Orthogonal Validation via J-Coupling: Acquire a standard 1D

    
    H NMR. Extract the 
    
    
    
    coupling constant using the Karplus equation (8)[8]. A large coupling (9–12 Hz) suggests a diaxial (trans) relationship, while a smaller coupling (3–5 Hz) suggests an axial-equatorial (cis) relationship. This serves as your baseline hypothesis.
  • 
     Relaxation Measurement:  Run an inversion recovery experiment to determine the 
    
    
    
    of the ring protons. Causality: The NOESY mixing time (
    
    
    ) dictates how long cross-relaxation is allowed to build up. If
    
    
    is too long, spin diffusion occurs (A transfers to B, which transfers to C), creating false "indirect NOEs" that imply proximity where none exists (7)[7]. Set the mixing time strictly to
    
    
    .
  • NOESY Acquisition & Phase Validation: Acquire the 2D NOESY. Upon processing, verify that the cross-peaks are opposite in phase to the diagonal (9)[9]. If a cross-peak has the same phase as the diagonal, it is an artifact of chemical exchange, not spatial proximity.

Mechanistic Interpretation of NOESY Data

Once the NOESY spectrum is validated, you must map the interaction network to definitively assign the cis or trans configuration.

Identifying the Trans (Diequatorial) Isomer

If the molecule is trans, the bulky -OH and -NH-CH


-Pyr groups will sit in equatorial positions, forcing H1 and H2 into axial positions. Because H1 and H2 are antiperiplanar (dihedral angle ~180°), their internuclear distance is ~3.0 Å, yielding a relatively weak direct NOE.

However, the definitive proof of the trans configuration lies in the 1,3-diaxial interactions . Axial protons project straight up or down from the ring, placing them less than 3.0 Å away from other axial protons on the same face.

  • H1(ax) will show strong NOE cross-peaks to H3(ax) and H5(ax) .

  • H2(ax) will show strong NOE cross-peaks to H4(ax) and H6(ax) .

NOENetwork H1 H1(ax) C-OH H2 H2(ax) C-NH H1->H2 Weak NOE H3 H3(ax) H1->H3 1,3-Diaxial H5 H5(ax) H1->H5 1,3-Diaxial H4 H4(ax) H2->H4 1,3-Diaxial H6 H6(ax) H2->H6 1,3-Diaxial CH2 CH2 (Pyr) H2->CH2 Vicinal

Figure 2: Key 1,3-diaxial NOE interaction network in the trans (e,e) chair conformation.

Identifying the Cis (Axial-Equatorial) Isomer

If the molecule is cis, one proton (e.g., H1) is equatorial and the other (H2) is axial.

  • The distance between an axial and an adjacent equatorial proton is much shorter (~2.5 Å), resulting in a strong H1-H2 NOE cross-peak.

  • Crucially, the equatorial proton (H1) points outward from the ring and will lack 1,3-diaxial correlations. The absence of the H1

    
     H3/H5 NOE network, combined with a strong H1 
    
    
    
    H2 NOE, definitively proves the cis stereochemistry.

Conclusion

Validating the stereochemistry of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol requires moving beyond simple 1D J-coupling analysis. By implementing a self-validating NOESY protocol—anchored by precise


 measurements and phase validation—researchers can confidently map the 1,3-diaxial interaction networks. For molecules in this weight class (~207 Da), NOESY outperforms ROESY by avoiding spin-lock artifacts, providing an unambiguous, high-resolution 3D blueprint of the molecule's physiological conformation.

References

  • UCSD SSPPS NMR Facility. "NOESY and ROESY".
  • ORGANIC SPECTROSCOPY INTERN
  • MMC College. "Cyclic Stereochemistry".
  • Benchchem. "(1R,2S)-2-Aminocyclohexanol".
  • Royal Society of Chemistry.
  • Journal of Chemical Education. "Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy".
  • Nanalysis. "NOESY: the experiment for when you just need to know more".
  • JEOL USA. "Basics of NOE/NOESY: Causes and Solutions".
  • PMC / NIH. "Rapid Optical Determination...

Sources

A Comparative Guide to the Bioactivity of Pyrimidine vs. Pyridine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Choice Between Privileged Heterocycles

In the landscape of medicinal chemistry, pyridine and pyrimidine stand out as "privileged scaffolds." Their six-membered aromatic rings, containing one and two nitrogen atoms respectively, are cornerstones in the design of therapeutic agents.[1][2][3][4] These heterocycles are not merely structural placeholders; their distinct electronic properties, hydrogen bonding capabilities, and metabolic profiles profoundly influence a molecule's interaction with biological targets. When appended to a core scaffold, such as an amino cyclohexanol, the choice between a pyridine and a pyrimidine can drastically alter potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth comparison of the bioactivity imparted by these two critical heterocycles. We will move beyond theoretical properties to analyze supporting experimental data from comparative studies in key therapeutic areas. By explaining the causality behind experimental choices and outcomes, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization.

Section 1: Modulating Cholinesterase Inhibition for Neurodegenerative Disease

Alzheimer's disease (AD) therapy often involves the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A fascinating study directly compared the inhibitory potency of 2-aminopyrimidine and 2-aminopyridine moieties linked to an aromatic group via a flexible linker, providing a clear head-to-head comparison.[5]

Expertise & Experience: The Rationale for Dual Inhibition

The goal in modern AD drug design is often not just potent inhibition but selective or dual inhibition. AChE is the primary target for restoring cholinergic tone, but as the disease progresses, BChE levels rise and also contribute to acetylcholine hydrolysis. A compound's ability to selectively target one or differentially inhibit both enzymes is a key design consideration. The choice between a pyrimidine and pyridine ring was investigated precisely to modulate this selectivity.

Comparative Bioactivity Data

The experimental data reveals a striking divergence in selectivity based on the heterocyclic core. Generally, the pyrimidine-containing compounds demonstrated higher potency against AChE, whereas the analogous pyridine derivatives were more potent inhibitors of BChE.[5] This suggests the second nitrogen atom in the pyrimidine ring is crucial for optimal interaction with the AChE active site.

Compound ClassHeterocycleTarget EnzymeInhibition (Kᵢ, µM)Key Finding
Diamine Series 1PyrimidineEeAChE0.312 - 0.426 Pyrimidine analogs are more potent AChE inhibitors.[5]
Diamine Series 1PyridineEeAChE>9 µM (Low Potency)Pyridine analogs show reduced potency against AChE.[5]
Diamine Series 2PyrimidineeqBChELow PotencyPyrimidine analogs are generally weak BChE inhibitors.[5]
Diamine Series 2PyridineeqBChE0.099 - 3.465 Pyridine analogs are more potent BChE inhibitors.[5]

Data synthesized from ACS Chemical Neuroscience, 2021.[5]

Mechanistic Insights: CAS vs. PAS Binding

Most of the tested compounds exhibited a mixed-type inhibition mechanism, implying they bind to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the cholinesterase enzymes.[5] The PAS is implicated in the aggregation of amyloid-β peptide, a hallmark of AD. The superior performance of pyrimidines against AChE may stem from their ability to form more extensive hydrogen bond networks within the enzyme's active site gorge, a feature enhanced by the presence of two nitrogen acceptors. Conversely, the pyridine ring's higher basicity (pKa ≈ 5.2 vs. ≈1.3 for pyrimidine) may favor interactions within the BChE active site, which has subtle but significant structural differences from AChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for quantifying cholinesterase activity. The rate of color change is directly proportional to enzyme activity, allowing for precise calculation of inhibition.

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB (Ellman's reagent), Acetylthiocholine (ATChI) or Butyrylthiocholine (BTChI) iodide, and solutions of the test compounds (pyrimidine/pyridine derivatives) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of the respective enzyme solution (EeAChE or eqBChE).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATChI or BTChI) to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance vs. time curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, DTNB, Substrate) A1 Add Buffer, Inhibitor, and Enzyme (AChE/BChE) P1->A1 P2 Prepare Inhibitor Dilutions (Pyrimidine/Pyridine Analogs) P2->A1 A2 Pre-incubate (15 min @ 37°C) A1->A2 A3 Initiate Reaction (Add DTNB & Substrate) A2->A3 A4 Measure Absorbance (Kinetic Read @ 412 nm) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Ki Values D2->D3 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Nucleus->iNOS transcription NO Nitric Oxide (NO) iNOS->NO Inhibitor Pyrimidine / Pyridine Inhibitors Inhibitor->IKK Inhibition

Caption: LPS-induced NF-κB signaling pathway and point of inhibition.

Conclusion: A Tale of Two Bioisosteres

The comparative analysis of pyrimidine and pyridine amino cyclohexanols and related derivatives underscores a fundamental principle in medicinal chemistry: subtle structural changes can lead to profound differences in biological activity.

  • For Cholinesterase Inhibition: The choice is critical and drives selectivity. Pyrimidine scaffolds favor AChE inhibition, while pyridine scaffolds tend to be more potent against BChE. [5]This is likely due to differences in hydrogen bonding capacity and basicity influencing interactions within distinct enzyme active sites.

  • For Anti-Inflammatory Activity: Both heterocycles can serve as effective pharmacophores, yielding compounds with comparable potency in suppressing the NF-κB pathway. [6][7]In this case, the overall molecular structure and substituent effects may play a more dominant role than the choice between the two core heterocycles.

Ultimately, neither heterocycle is universally superior. The decision to employ a pyrimidine or a pyridine must be context-driven, guided by the specific biological target, the desired selectivity profile, and a deep understanding of the structure-activity relationships at play. This guide demonstrates that by leveraging comparative data and robust experimental validation, researchers can strategically utilize these privileged scaffolds to accelerate the development of novel and effective therapeutic agents.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]

  • Sabater-Arcis, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(20), 3797–3816. [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. [Link]

  • Kumar, D., & Singh, V. (2025). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. ResearchGate. [Link]

  • Sharma, P., et al. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

  • Hassan, A. S. (Year N/A). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Pharmaceutical Journal. [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Rani, M., & Mohanty, P. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of ChemTech Research, 6(1), 1-10. [Link]

  • Gulevskaya, A. V., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-b[1][6]enzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4236. [Link]

  • Pratyusha, Ch., et al. (2013). AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • González-Álvarez, L. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7543. [Link]

  • Jaywin, Prabu, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(14), 1361-1383. [Link]

  • Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

  • Yang, S., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. RSC Chemical Biology. [Link]

  • Bărcean, I. L., et al. (2023). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 24(13), 11108. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, EHS Officers

Executive Summary & Immediate Directive

Status: Hazardous Chemical Waste (Treat as Toxic/Irritant) Primary Disposal Method: High-Temperature Incineration via Licensed Contractor Drain Disposal: STRICTLY PROHIBITED

2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a nitrogen-containing heterocyclic intermediate likely used in kinase inhibitor synthesis. Due to the presence of the aminopyrimidine moiety and the secondary amine, this compound possesses basic properties and potential biological activity. In the absence of a compound-specific EPA waste code, it must be managed under Prudent Practices in the Laboratory as a non-regulated federal hazardous waste, but treated internally as a high-priority organic contaminant.

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

PropertyDescriptionOperational Implication
Functional Groups Pyrimidine ring, Secondary Amine, Cyclohexyl alcoholBasic pH; potential for salt formation with acids.
Physical State Likely Solid or Viscous OilSolids go to "Solid Organic Waste"; Oils must be dissolved or absorbed.[1]
Reactivity Incompatible with Strong Oxidizers, Acid ChloridesDo not mix with nitric acid or peroxide waste streams (Risk of exothermic reaction).
Toxicology (Inferred) Skin/Eye Irritant (H315/H319); STOT-SE (H335)Wear nitrile gloves and safety glasses. Avoid dust inhalation.[1]
RCRA Classification Not P-Listed or U-Listed specifically.[1]Classify as Non-Regulated Organic unless mixed with listed solvents (e.g., DCM, MeOH).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Expert Insight: While this specific molecule is not explicitly listed in 40 CFR 261.33, the "cradle-to-grave" liability requires us to treat all bioactive drug intermediates as hazardous. The pyrimidine core is a common pharmacophore; assume biological activity and prevent release into soil or water.

Waste Segregation & Decision Logic

Proper segregation is the single most critical step to prevent accidents and regulatory fines.[1] Use the following logic flow to determine the correct waste stream.

WasteDecisionTree Start Waste Generation: 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid SolventCheck Identify Solvent Liquid->SolventCheck SolidBin DISPOSAL A: Solid Organic Waste Bin (Fiber/Poly Drum) PureSolid->SolidBin Bulk Powder Sharps Adhered to Glass/Sharps? PureSolid->Sharps Residue Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution (pH > 2 and < 12.5) SolventCheck->Aqueous SharpsBin DISPOSAL B: Chemically Contaminated Sharps Container Sharps->SharpsBin Yes HaloBin DISPOSAL C: Halogenated Waste Carboy Halo->HaloBin NonHaloBin DISPOSAL D: Non-Halogenated Waste Carboy NonHalo->NonHaloBin AqBin DISPOSAL E: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->AqBin

Figure 1: Waste Stream Decision Matrix for Aminopyrimidine Derivatives. Ensure segregation based on solvent compatibility.

Detailed Disposal Protocols
Protocol A: Solid Waste (Bulk Substance)

Applicable for: Expired stocks, failed synthesis solids, filter cakes.

  • Packaging: Transfer the solid material into a clear, sealable polyethylene bag (min 4 mil thickness).

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Organic Waste Drum (typically a wide-mouth HDPE drum).[1]

  • Labeling:

    • Chemical Name: Write "2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol". Do not use abbreviations or project codes (e.g., "Compound X").

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Constituents: If mixed with silica gel or celite, estimate % weight (e.g., "5% Product, 95% Silica Gel").

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors.

  • Compatibility Check: Ensure the receiving carboy does not contain strong acids (Nitric, Sulfuric) or oxidizers.[1][2] The amine functionality of this compound can react exothermically with strong acids.[1]

  • Solvent Segregation:

    • If in DCM/Chloroform: Pour into Halogenated waste.[1]

    • If in Methanol/Ethanol/DMSO: Pour into Non-Halogenated waste.[1]

  • Rinsing: Rinse the original flask with a small amount of the compatible solvent and add the rinsate to the waste container.

Protocol C: Empty Container Management

Applicable for: Original reagent bottles.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect all rinsates into the appropriate liquid waste carboy (Protocol B).

  • Defacing: Cross out the original label using a bold marker.[1] Remove the cap.[1][3]

  • Final Disposal: Place the dry, uncapped bottle in the Glass/Recycling bin (if permitted by local EHS) or Laboratory Trash .

Emergency Spill Response Workflow

In the event of a spill outside of a fume hood, immediate action is required to prevent exposure and contamination.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves (Double) Lab Coat, Goggles N95 (if dust) Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads/snakes PPE->Contain Cleanup 4. CLEANUP Solids: Scoop (No Dust) Liquids: Absorb w/ Vermiculite Contain->Cleanup Decon 5. DECONTAMINATE Wipe surface with soap/water or MeOH Cleanup->Decon Disposal 6. DISPOSAL Place all materials in HazWaste Bag Decon->Disposal

Figure 2: Spill Response Protocol. Note: If the spill exceeds 100g or involves injury, contact EHS Emergency Response immediately.

Regulatory & Compliance Notes
  • EPA Waste Codes: If this compound is disposed of as a pure substance, it does not carry a specific "P" or "U" code. However, if mixed with solvents, the mixture adopts the solvent's code (e.g., F002 for Halogenated solvents, D001 for Ignitable solvents).

  • Labeling Requirement: Per OSHA Hazard Communication Standard (29 CFR 1910.1200), waste containers must be labeled with the full chemical name and hazard warnings.

  • Drain Disposal: Under the Clean Water Act, discharging organic amines or bioactive heterocycles into the sewer system is a violation of local POTW (Publicly Owned Treatment Works) permits.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Categories of Hazardous Waste (RCRA). EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Labels and Pictograms. OSHA.gov.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary for Aminopyrimidine Derivatives (General Toxicology). National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol

As a novel pharmaceutical intermediate, 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol presents highly specific handling challenges. This molecule integrates a biologically active pyrimidine ring, a reactive secondary amine, and a cyclohexanol moiety. Because specific toxicological data for novel proprietary APIs is often limited, drug development professionals must extrapolate safety protocols based on the synergistic risks of its constituent functional groups.

This guide provides a self-validating operational and disposal framework to ensure absolute laboratory safety, establishing a rigorous standard for advanced chemical handling.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, researchers must understand the chemical causality behind the compound's risks:

  • Cyclohexanol Scaffold: Cyclohexanol derivatives are highly lipophilic and can rapidly penetrate the stratum corneum. They are classified under GHS as causing severe skin irritation (H315), serious eye damage (H318), and respiratory tract irritation (H335)[1]. Prolonged exposure can lead to systemic narcotic effects and central nervous system depression[1].

  • Pyrimidine-5-ylmethyl Group: Pyrimidine derivatives are fundamental building blocks in nucleic acid synthesis and are widely utilized in the development of antiviral and anticancer agents[2]. Inhalation of dust or aerosols can lead to unintended pharmacological exposure and kinase inhibition.

  • Secondary Amine Linkage: The amine acts as a localized base, significantly increasing the compound's potential to cause irreversible corneal damage and mucosal membrane corrosion upon contact.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is based on the permeation kinetics of substituted cyclic alcohols and basic amines.

Table 1: Mandatory PPE Specifications and Causality

PPE CategorySpecificationMechanistic Rationale
Hand Protection 3 (Minimum thickness: 0.11 mm, EN 374 certified). Double gloving is strictly recommended.Nitrile provides excellent chemical resistance to cyclic alcohols and amines, preventing transdermal absorption and breakthrough[3].
Eye/Face Protection Snug-fitting chemical safety goggles with side shields (ANSI Z87.1/EN 166).The secondary amine and cyclohexanol moieties pose a severe risk of irreversible corneal damage (H318)[1].
Body Protection Flame-resistant (FR) laboratory coat, fully buttoned, with knit cuffs.Prevents electrostatic discharge during powder transfer and protects against particulate deposition on exposed skin.
Respiratory N95/P100 particulate respirator (if handled outside a hood) or half-mask with organic vapor (OV) cartridges.Mitigates the inhalation of biologically active pyrimidine particulates and volatile respiratory irritants[1].

Operational Workflow: Step-by-Step Methodology

Every protocol described below operates as a self-validating system. Do not proceed to the subsequent step unless the validation check is successful.

Phase 1: Pre-Operation & Setup

  • Ventilation Validation: Turn on the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor reads a face velocity of 80–120 feet per minute (fpm). Do not initiate handling if the flow alarm is active.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a static-dissipative solution. The powder form of pyrimidine derivatives can be highly prone to electrostatic fly.

  • PPE Donning: Apply PPE as per Table 1.

    • Validation Check: Inspect gloves for micro-tears using the inflation test prior to donning.

Phase 2: Weighing and Transfer

  • Container Acclimation: If stored at 4°C, allow the sealed vial of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol to reach ambient temperature in a desiccator.

    • Causality: This prevents atmospheric condensation, which can degrade the amine and cause clumping.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the solid compound.

  • Sealing: Immediately recap the source vial. Ensure the cap is threaded correctly to prevent moisture ingress.

Phase 3: Dissolution and Processing

  • Solvent Addition: Add the target solvent (e.g., DMSO or DCM) slowly down the side of the receiving flask to minimize aerosolization of the active pharmaceutical intermediate.

  • Agitation: Use magnetic stirring rather than manual shaking to maintain a closed system and prevent splashing.

Spill Response and Disposal Plan

Immediate and calculated action is required to mitigate exposure to this biologically active intermediate.

Minor Spill Protocol (< 50 mg or < 50 mL in solution):

  • Isolate: Alert personnel in the immediate vicinity and restrict access.

  • Contain: If liquid, encircle the spill with an inert, 4 technique using absorbent materials like diatomaceous earth[4]. If solid, gently cover with damp paper towels to suppress dust.

  • Collect: Use a non-sparking scoop to collect the absorbed material. Place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution (to degrade the pyrimidine ring) followed by copious amounts of soap and water.

Disposal Plan:

  • Solid Waste: Dispose of all contaminated PPE, spatulas, and spill cleanup materials in a designated "Biologically Active Organic Solid Waste" container.

  • Liquid Waste: Solutions containing 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol must be routed to "Non-Halogenated Organic Waste". Do not discharge into environmental drains, as cyclohexanol derivatives are classified as5[5].

Mandatory Visualization: Operational Safety Logic

SafetyProtocol Start Initiate Handling Protocol Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Anti-Static Weighing & Transfer PPE->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillResp Execute Spill Protocol (Contain & Absorb) SpillCheck->SpillResp Yes Process Chemical Processing (Closed System) SpillCheck->Process No Dispose Segregate Waste (Prevent Aquatic Release) SpillResp->Dispose Process->Dispose

Operational workflow and spill response logic for handling 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol.

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: Cyclohexanol." kishida.co.jp.
  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: Cyclohexanol." cdhfinechemical.com.
  • Chem-Impex. "Pyrimidine free base." chemimpex.com.
  • PENTA. "SAFETY DATA SHEET: Cyclohexanol." pentachemicals.eu.
  • Carl ROTH. "Safety Data Sheet: Cyclohexanol." carlroth.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.